ASP8497
Description
Properties
CAS No. |
651055-26-4 |
|---|---|
Molecular Formula |
C18H27FN4O7S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C14H23FN4O3S.C4H4O4/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16;5-3(6)1-2-4(7)8/h11-12,17H,3-7,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m0./s1 |
InChI Key |
YZYBLEWOKAXTOL-QPPPMHOJSA-N |
Isomeric SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-fluoro-1-(((4-methyl-1-(methylsulfonyl)piperidin-4-yl)amino)acetyl)pyrrolidine-2-carbonitrile ASP 8497 ASP-8497 ASP8497 |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action for ASP8497
Despite a thorough review of scientific literature and clinical trial databases, no specific, detailed information regarding the mechanism of action, experimental protocols, or quantitative data for the compound ASP8497 could be found. This suggests that the development of this compound may have been discontinued at a preclinical or early clinical stage, with the associated data remaining proprietary and unpublished.
The initial search for information on this compound did not yield any substantive results that would allow for the creation of an in-depth technical guide as requested. Compounds that are discontinued in early development often do not have their data published in peer-reviewed journals or presented at scientific conferences. This is a common occurrence in the pharmaceutical industry for a variety of reasons, including but not limited to lack of efficacy, adverse safety profiles, or strategic business decisions.
Without access to preclinical study reports, clinical trial data, or any form of scientific publication, it is impossible to delineate the specific molecular targets, signaling pathways, or pharmacological effects of this compound. Consequently, the core requirements of the request, which include a summary of quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action, cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in this area, it would be necessary to consult internal discovery and development documentation from the sponsoring organization, should such access be permissible. Publicly accessible resources do not currently hold the information required to produce the requested technical guide.
Unveiling ASP8497: A Comprehensive Technical Review of a Dipeptidyl Peptidase-IV Inhibitor
Executive Summary: This technical guide provides an in-depth analysis of ASP8497, a potent and long-acting dipeptidyl peptidase-IV (DPP-IV) inhibitor. Contrary to initial hypotheses, extensive research and data analysis have firmly identified this compound's mechanism of action as a DPP-IV inhibitor, with significant potential in the therapeutic area of endocrinology and metabolic diseases, specifically for impaired glucose tolerance and type 2 diabetes. This document will detail the available preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound, presenting a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction: Reclassification of this compound's Pharmacological Target
While initial interest may have explored various therapeutic targets, publicly available scientific literature and drug development data exclusively classify this compound as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. Developed by Astellas Pharma, Inc., this compound has been investigated for its antidiabetic effects.[1] This guide will synthesize the existing data to provide a clear and accurate overview of this compound's role as a DPP-IV inhibitor.
Mechanism of Action: The GLP-1 Pathway
This compound exerts its therapeutic effect by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[2][3] By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1.[1] This elevation in GLP-1 leads to a glucose-dependent increase in insulin secretion, suppression of glucagon release, and ultimately, improved glucose tolerance.[1][3]
Preclinical Data: Comparative Efficacy
Preclinical studies have demonstrated the potent and durable effects of this compound in improving glucose tolerance. The following tables summarize the comparative data from studies in animal models of type 2 diabetes.
Table 1: Comparative Efficacy of Single Administration of DPP-IV Inhibitors and Sulfonylureas
| Compound | Dose | Primary Outcome | Associated Effects |
| This compound | Varies | Significant improvement in glucose tolerance | Increased plasma insulin and GLP-1 levels |
| Vildagliptin | Varies | Significant improvement in glucose tolerance | Increased plasma insulin and GLP-1 levels |
| Glibenclamide | Varies | Significant improvement in glucose tolerance | Increased plasma insulin levels |
| Gliclazide | Varies | Significant improvement in glucose tolerance | Increased plasma insulin levels |
Data synthesized from studies in streptozotocin-nicotinamide-induced mildly diabetic mice.[1]
Table 2: Efficacy of Chronic (1-week) Daily Dosing
| Compound | Outcome on Day 1 |
| This compound | Significant improvement in glucose tolerance |
| Vildagliptin | Significant improvement in glucose tolerance |
| Glibenclamide | Significant improvement in glucose tolerance |
| Gliclazide | Significant improvement in glucose tolerance |
Data from streptozotocin-nicotinamide-induced mildly diabetic mice.[1]
Table 3: Efficacy in a Model of Sulfonylurea Secondary Failure
| Compound | Dose (mg/kg) | Effect on Glucose Tolerance in Zucker Fatty Rats |
| This compound | 3 | Improved glucose intolerance (p=0.034 vs. vehicle) |
| Gliclazide | 10 | No significant improvement (p=0.916 vs. vehicle) |
These results suggest this compound may be effective in patients who have developed secondary failure to sulfonylureas.[1]
Experimental Protocols
The following outlines the general methodology used in the preclinical evaluation of this compound.
Animal Models
-
Streptozotocin-Nicotinamide-Induced Diabetic Models: Mildly diabetic rodents (rats and mice) are commonly used to assess the antihyperglycemic effects of DPP-IV inhibitors.[1] This model mimics some aspects of type 2 diabetes.
-
Zucker Fatty Rats: This model is utilized to study the effects of antidiabetic agents in the context of insulin resistance and secondary failure to other treatments like sulfonylureas.[1]
In Vivo Efficacy Studies
-
Oral Glucose Tolerance Test (OGTT): This is a standard procedure to evaluate the effect of a compound on glucose metabolism.
-
Animals are fasted overnight.
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a specified time, a glucose solution is administered orally.
-
Blood samples are collected at various time points to measure plasma glucose, insulin, and active GLP-1 levels.
-
The area under the curve (AUC) for blood glucose is calculated to determine the improvement in glucose tolerance.[2]
-
Conclusion
The available evidence strongly supports the classification of this compound as a potent and long-acting DPP-IV inhibitor with promising antidiabetic properties. Preclinical studies have demonstrated its efficacy in improving glucose tolerance through the elevation of active GLP-1 levels. Further clinical investigation would be necessary to fully elucidate its therapeutic potential in patients with type 2 diabetes, including those who have shown an inadequate response to other therapies. This guide provides a foundational understanding of this compound for the scientific and drug development community.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Hindbrain DPP-IV inhibition improves glycemic control and promotes negative energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Place of Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Therapeutics: A “Me Too” or “the Special One” Antidiabetic Class? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Role of ASP8497 in Social Behavior
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available, preclinical data regarding the drug class to which ASP8497 belongs. This compound itself has not been directly investigated for its effects on social behavior. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.
**Executive Summary
This compound is a potent and long-acting dipeptidyl peptidase-IV (DPP-4) inhibitor originally developed for the management of type 2 diabetes. While its primary therapeutic target is glycemic control, emerging preclinical evidence on other DPP-4 inhibitors suggests a potential, indirect role in modulating social behaviors. This technical guide will provide an in-depth overview of the known pharmacology of this compound, the compelling preclinical findings on related DPP-4 inhibitors in the context of social behavior, the proposed underlying neurobiological mechanisms, detailed experimental protocols, and quantitative data from relevant studies. The central hypothesis is that by preventing the degradation of neuropeptide Y (NPY), DPP-4 inhibitors, including potentially this compound, may exert anxiolytic and anti-depressant-like effects, thereby influencing social fear and avoidance.
Core Pharmacology of this compound
This compound is a competitive inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has been validated in preclinical models of type 2 diabetes.
Preclinical Efficacy in Diabetes Models
Studies in streptozotocin-nicotinamide-induced diabetic rats have demonstrated that this compound effectively improves glucose tolerance. This effect is associated with increased plasma levels of insulin and GLP-1.
The Hypothesized Role of DPP-4 Inhibition in Social Behavior
While there is no direct evidence for this compound in social behavior, studies on other DPP-4 inhibitors, such as sitagliptin and vildagliptin, have revealed a potential link. Research suggests that these compounds can reduce social fear and prevent the onset of comorbid depressive-like behaviors in animal models.
The Neuropeptide Y (NPY) Signaling Pathway
The proposed mechanism for the effects of DPP-4 inhibitors on social behavior involves the neuropeptide Y (NPY) system. NPY is a neurotransmitter with well-established anxiolytic and antidepressant properties. It plays a crucial role in regulating stress responses and social interaction in brain regions such as the amygdala and nucleus accumbens. DPP-4 is also known to degrade NPY. Therefore, by inhibiting DPP-4, it is hypothesized that drugs like this compound could increase the bioavailability of NPY in the brain, leading to a reduction in anxiety and social fear.
Quantitative Data from Preclinical Social Behavior Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of DPP-4 inhibitors on social behavior.
Table 1: Effect of Sitagliptin on Social Fear in Mice
| Treatment Group | Dose (mg/kg/day) | Social Interaction Time (seconds) | Reduction in Social Fear (%) | Reference |
| Vehicle | - | 15.2 ± 2.1 | - | [1][2] |
| Sitagliptin | 50 | 28.9 ± 3.5 | 90.1 | [1][2] |
| Sitagliptin | 100 | 32.5 ± 4.0 | 113.8 | [1][2] |
| *p < 0.05 compared to vehicle |
Table 2: Effect of Vildagliptin on Social Fear and Depressive-like Behavior in Mice
| Treatment Group | Dose (mg/kg/day) | Social Interaction Time (seconds) | Immobility Time in Forced Swim Test (seconds) | Reference |
| Vehicle | - | 18.4 ± 2.5 | 120.3 ± 10.1 | [3] |
| Vildagliptin | 50 | 31.7 ± 3.8 | 85.6 ± 8.7 | [3] |
| Vildagliptin | 100 | 35.1 ± 4.2 | 79.2 ± 7.5 | [3] |
| *p < 0.05 compared to vehicle |
Experimental Protocols
Social Fear Conditioning in Mice
This model is used to induce and assess social fear, a core symptom of social anxiety disorder.
Methodology:
-
Animals: Adult male CD1 mice are typically used.
-
Conditioning (Day 1): Mice are placed in a conditioning chamber and allowed to habituate. An unfamiliar mouse is then introduced. During the social interaction period, the experimental mouse receives a series of mild, unpredictable foot shocks.
-
Drug Administration (Days 2-29): The DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) or vehicle is administered daily, typically via drinking water or oral gavage.
-
Extinction/Test (Day 30): The conditioned mouse is re-exposed to an unfamiliar mouse in the same chamber, but no foot shocks are delivered. The duration of social interaction is recorded and used as a measure of social fear (less interaction indicates higher fear).
Streptozotocin-Nicotinamide Induced Diabetes in Rats
This is a standard preclinical model for inducing type 2 diabetes to test the efficacy of anti-diabetic drugs like this compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction: A single intraperitoneal injection of streptozotocin (STZ) is administered, which is toxic to pancreatic beta cells. This is preceded by an injection of nicotinamide to partially protect the beta cells, resulting in a model that mimics the pathophysiology of type 2 diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a predetermined threshold (e.g., >200 mg/dL) are considered diabetic.
-
Drug Administration: this compound or vehicle is administered orally, and its effects on blood glucose, insulin, and GLP-1 levels are measured over time.
Future Directions and Considerations for Drug Development
The preclinical data on DPP-4 inhibitors and social behavior, while indirect, are compelling and warrant further investigation. For drug development professionals, this presents a potential opportunity for indication expansion or the development of novel therapeutics for anxiety and stress-related disorders.
Key considerations for future research include:
-
Direct Investigation of this compound: Studies are needed to directly assess the effects of this compound on social behavior in established animal models.
-
Dose-Response Studies: Determining the optimal dose of this compound for potential neuropsychiatric effects, which may differ from the dose required for glycemic control.
-
Exploration of NPY-Dependent and -Independent Mechanisms: Further research is required to fully elucidate the downstream signaling pathways involved in the behavioral effects of DPP-4 inhibitors.
-
Translational Studies: Should preclinical findings with this compound be positive, carefully designed clinical trials will be necessary to evaluate its efficacy and safety in patient populations with social anxiety or other relevant psychiatric conditions.
Conclusion
While this compound was developed as a therapeutic for type 2 diabetes, the broader class of DPP-4 inhibitors has shown promising effects on social fear and anxiety in preclinical models. The proposed mechanism, involving the potentiation of NPY signaling, provides a strong rationale for further exploring the neuropsychiatric effects of this compound. The data and protocols outlined in this guide offer a comprehensive foundation for researchers and drug development professionals interested in this novel and potentially impactful area of investigation.
References
- 1. Frontiers | Neuropeptide Y neurons in the basolateral amygdala project to the nucleus accumbens and stimulate high-fat intake [frontiersin.org]
- 2. Neuropeptide Y Signaling in the Central Nucleus of Amygdala Regulates Alcohol-Drinking and Anxiety-Like Behaviors of Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early treatment with vildagliptin and linagliptin reduces social fear and prevents the onset of comorbid depression in a mouse model of social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: ASP8497 for Social Communication Deficits
Notice: Information regarding the investigational compound ASP8497 for the treatment of social communication deficits is not publicly available at this time. Extensive searches of pharmaceutical pipelines, clinical trial registries, and scientific literature did not yield any specific data, experimental protocols, or signaling pathways associated with a compound designated this compound.
The "ASP" prefix is commonly used by the pharmaceutical company Astellas Pharma for its investigational compounds. However, a review of Astellas' publicly disclosed pipeline does not include a compound with the designation this compound.[1][2][3][4][5] This suggests that this compound may be an internal codename not yet in the public domain, a discontinued project, or an incorrect designation.
While a detailed technical guide on this compound cannot be provided due to the absence of information, this document will outline the typical structure and content that would be included in such a guide for a novel therapeutic agent targeting social communication deficits. This framework is designed to be a valuable resource for researchers, scientists, and drug development professionals in understanding the critical data and analyses required for advancing a compound in this therapeutic area.
Executive Summary (Hypothetical)
This section would typically provide a high-level overview of this compound, including its proposed mechanism of action, the unmet medical need in social communication deficits, and a summary of key preclinical and clinical findings. It would highlight the potential of this compound as a first-in-class or best-in-class therapeutic.
Target Profile and Mechanism of Action (Hypothetical)
A detailed description of the molecular target of this compound and its role in the neurobiology of social communication would be presented here.
Signaling Pathways
Diagrams generated using the DOT language would illustrate the signaling pathways modulated by this compound. For instance, if this compound were a positive allosteric modulator of a specific receptor, the diagram would depict the receptor, its endogenous ligand, the binding site of this compound, and the downstream signaling cascade.
Preclinical Pharmacology (Hypothetical)
This section would detail the in vitro and in vivo studies conducted to characterize the pharmacological properties of this compound.
In Vitro Studies
Data from assays determining the potency, selectivity, and functional activity of this compound at its target would be presented in tabular format.
| Assay Type | Target | Metric | This compound Value (nM) |
| Binding Affinity | Target X | Ki | Value |
| Functional Activity | Target X | EC50 | Value |
| Selectivity Panel | Off-target Y | IC50 | > Value |
In Vivo Studies in Animal Models
Results from studies in relevant animal models of social communication deficits would be summarized. This would include data on behavioral endpoints, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and safety pharmacology.
A diagram illustrating the experimental design of a key in vivo study would be provided.
Clinical Development (Hypothetical)
This section would outline the clinical trial program for this compound, including summaries of completed, ongoing, and planned studies.
Phase 1 Studies
Data on safety, tolerability, and pharmacokinetics in healthy volunteers would be presented in tables.
| Parameter | This compound (Dose 1) | This compound (Dose 2) | Placebo |
| Cmax (ng/mL) | Value | Value | N/A |
| Tmax (hr) | Value | Value | N/A |
| AUC (ng*hr/mL) | Value | Value | N/A |
| Half-life (hr) | Value | Value | N/A |
| Adverse Events (%) | Value | Value | Value |
Phase 2/3 Studies
Details of the study design, including patient population, primary and secondary endpoints, and efficacy and safety data from studies in individuals with social communication deficits would be provided.
Experimental Protocols (Hypothetical)
This section would provide detailed methodologies for key experiments cited in the guide, allowing for replication and verification of the findings. This would include protocols for in vitro binding assays, cell-based functional assays, and behavioral paradigms in animal models.
Conclusion and Future Directions (Hypothetical)
The guide would conclude with a summary of the key findings and a discussion of the future development plan for this compound, including planned clinical trials and potential for new indications.
In the absence of specific data for this compound, this framework serves as a comprehensive template for the type of in-depth technical guide required by researchers and drug development professionals. As and when information on this compound becomes publicly available, this structure can be populated with the relevant data and analyses.
References
ASP8497 Target Binding Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile of ASP8497, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, metabolic diseases, and pharmacology. This document details the quantitative binding data, relevant experimental methodologies, and the associated signaling pathways.
Introduction to this compound and its Target: Dipeptidyl Peptidase-IV
This compound is a novel, competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis. DPP-IV is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are critical for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, this compound prolongs the action of incretins, leading to enhanced insulin release and improved glycemic control. This mechanism of action positions this compound as a therapeutic candidate for type 2 diabetes.
Quantitative Binding and Inhibition Data
The binding affinity and inhibitory potency of this compound against DPP-IV have been characterized in various preclinical studies. The data consistently demonstrate a high degree of potency and selectivity.
In Vitro Inhibition of Dipeptidyl Peptidase-IV
This compound has been shown to be a potent inhibitor of DPP-IV across multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species | Plasma DPP-IV IC50 (nM) |
| Human | 6.2[1] |
| Mouse | 2.6[1] |
| Dog | 7.3[1] |
| Rat | 2.36[2] |
Selectivity Profile
The selectivity of a drug candidate is a critical factor in minimizing off-target effects. This compound has been evaluated against other closely related proteases, demonstrating a high degree of selectivity for DPP-IV.
| Enzyme | IC50 (nM) |
| Human DPP-IV | 6.2[1] |
| Human DPP8 | 1,700[1] |
| Human DPP9 | 100[1] |
Kinetic analysis has confirmed that this compound is a competitive inhibitor of DPP-IV, indicating that it binds to the active site of the enzyme and competes with the natural substrates.[1][2]
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of DPP-IV inhibitors like this compound.
In Vitro DPP-IV Inhibition Assay
A common method to determine the inhibitory activity of compounds against DPP-IV is a fluorescence-based assay.
Principle: The enzymatic activity of DPP-IV is measured by the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-IV, the free aminomethylcoumarin (AMC) fluoresces, and the intensity of this fluorescence is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decrease in fluorescence.
General Protocol:
-
Reagents: Recombinant human DPP-IV enzyme, DPP-IV assay buffer (e.g., Tris-HCl with NaCl and EDTA), Gly-Pro-AMC substrate, and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant DPP-IV enzyme is pre-incubated with the test compound in a 96-well microplate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of DPP-IV inhibitors is often assessed using an oral glucose tolerance test in animal models of diabetes.
Principle: The OGTT measures the ability of an organism to clear a glucose load from the bloodstream. In diabetic models, glucose clearance is impaired. An effective antidiabetic agent will improve glucose tolerance.
General Protocol:
-
Animal Models: Streptozotocin-nicotinamide-induced diabetic mice or Zucker fatty rats are commonly used models.[2][3]
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood glucose level is measured.
-
The test compound (this compound) or vehicle is administered orally.
-
After a specific time (e.g., 30 minutes), a glucose solution is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion. A reduction in the AUC in the treated group compared to the vehicle group indicates improved glucose tolerance. Plasma levels of active GLP-1 and insulin can also be measured to confirm the mechanism of action.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: DPP-IV Signaling Pathway and Mechanism of Action of this compound.
Caption: Experimental Workflow for Characterizing a DPP-IV Inhibitor.
References
- 1. Pharmacological profile of this compound, a novel, selective, and competitive dipeptidyl peptidase-IV inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel selective and competitive dipeptidyl peptidase-IV inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the dipeptidyl peptidase-IV inhibitor this compound on glucose tolerance in animal models of secondary failure - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP8497 discovery and development history
An in-depth search for the discovery and development history of a compound designated ASP8497 has yielded no specific information. Publicly available scientific literature, clinical trial registries, and pharmaceutical development pipelines do not contain references to a drug or therapeutic candidate with this identifier.
This lack of information suggests several possibilities:
-
Internal Designation: this compound may be an internal compound code used by a pharmaceutical company that has not yet been publicly disclosed. Drug candidates in the early stages of discovery and preclinical development are often identified by such codes before they are assigned a non-proprietary name (International Nonproprietary Name or INN) or published in scientific literature.
-
Discontinued Program: The development of this compound may have been terminated at an early stage, prior to any public disclosure. It is common for drug development programs to be discontinued for a variety of reasons, including lack of efficacy, safety concerns, or strategic business decisions.
-
Typographical Error: It is possible that "this compound" is a typographical error, and the intended query was for a different compound.
Without any publicly available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound. Further clarification on the compound's name or origin would be necessary to proceed with this request.
ASP8497 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP8497 is an investigational small molecule identified as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Its development is aimed at the therapeutic management of type 2 diabetes mellitus. The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This, in turn, enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control. Preclinical studies have demonstrated the potential of this compound to improve glucose tolerance in animal models of type 2 diabetes. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, mechanism of action, and relevant experimental protocols for its evaluation.
Chemical Identity and Properties
The chemical name for this compound is (2S,4S)-4-Fluoro-1-({[4-methyl-1-(methylsulfonyl)piperidin-4-yl]amino}acetyl)pyrrolidine-2-carbonitrile monofumarate. While detailed physicochemical properties such as melting point, solubility, and pKa are not publicly available, the known chemical structure suggests it is a synthetic, small-molecule compound.
Table 1: Biological Activity of this compound
| Parameter | Value | Species | Notes |
| IC50 (DPP-IV inhibition) | 2.96 nM | Rat (plasma) | This value indicates high potency for the target enzyme. |
Note: Further quantitative data from preclinical and clinical studies are not yet publicly available.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is a serine protease that is widely expressed throughout the body and plays a crucial role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP.
The inhibition of DPP-4 by this compound prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects. This leads to:
-
Increased Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in response to high blood glucose levels.
-
Suppressed Glucagon Secretion: Increased GLP-1 levels also act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed Gastric Emptying: GLP-1 can slow the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.
-
Promotion of Satiety: GLP-1 can also act on the central nervous system to promote feelings of fullness, potentially leading to reduced food intake.
The downstream signaling cascade initiated by the binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells is a key component of the therapeutic effect of this compound.
Experimental Protocols
The evaluation of a DPP-4 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.
In Vitro DPP-4 Inhibition Assay
This assay is designed to determine the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known DPP-4 inhibitor, e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Assay Setup:
-
Add 25 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 50 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.
-
-
Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo assay assesses the effect of the test compound on glucose disposal after an oral glucose challenge in an animal model of type 2 diabetes (e.g., Zucker fatty rats or db/db mice).
Materials:
-
Test animals (e.g., male Zucker fatty rats, 8-10 weeks old)
-
Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg in water)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting: Acclimate the animals to the experimental conditions for at least one week. Prior to the test, fast the animals overnight (approximately 16 hours) with free access to water.
-
Compound Administration: On the day of the experiment, record the body weight of each animal. Administer this compound or the vehicle orally by gavage at a specific time point before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Blood Glucose: Just before the glucose administration, collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose concentration.
-
Glucose Challenge: Administer the glucose solution orally by gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from 0 to 120 minutes for each animal.
-
Compare the AUC values between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA) to determine the effect of the compound on glucose tolerance.
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of similar 4-fluoropyrrolidine-2-carbonitrile-based DPP-4 inhibitors generally involves the coupling of a protected (2S,4S)-4-fluoropyrrolidine-2-carbonitrile core with a side chain, followed by deprotection. The synthesis of the core structure often starts from a commercially available hydroxyproline derivative.
Conclusion
This compound is a promising investigational DPP-4 inhibitor with high in vitro potency. Its mechanism of action is well-understood and targets a clinically validated pathway for the treatment of type 2 diabetes. The provided experimental protocols offer a framework for the preclinical evaluation of this and similar compounds. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide to the Selectivity of ASP8497 for Vasopressin Receptors
Notice: Information regarding the investigational compound ASP8497, including its selectivity for vasopressin receptors, is not currently available in the public domain. The following guide is a template illustrating the expected structure and content for such a document, based on established principles of pharmacology and drug development. The data and experimental details provided are hypothetical and for illustrative purposes only.
This technical guide provides a comprehensive overview of the selectivity profile of this compound for the human vasopressin V1a and V2 receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound.
Introduction to Vasopressin Receptors and this compound
Arginine vasopressin (AVP) is a critical neurohormone that exerts its physiological effects through interaction with at least three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The V1a receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction. The V2 receptor is predominantly found in the renal collecting ducts and is responsible for antidiuresis. Due to their distinct physiological roles, selective modulation of these receptors presents a promising therapeutic strategy for a variety of cardiovascular and renal diseases.
This compound is an investigational small molecule designed to selectively target vasopressin receptors. Understanding its binding affinity and functional activity at the V1a and V2 receptor subtypes is crucial for predicting its therapeutic potential and off-target effects.
Quantitative Data on Receptor Selectivity
The selectivity of this compound for the human V1a and V2 vasopressin receptors was determined through a series of in vitro pharmacological assays. The data are summarized in the tables below.
Table 1: Binding Affinity of this compound at Human Vasopressin Receptors
| Receptor | Ligand | Ki (nM) | Assay Type | Cell Line |
| hV1a | [3H]-Arginine Vasopressin | 1.2 ± 0.2 | Radioligand Binding | CHO-K1 |
| hV2 | [3H]-Arginine Vasopressin | 256 ± 15 | Radioligand Binding | HEK293 |
Ki values are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 2: Functional Activity of this compound at Human Vasopressin Receptors
| Receptor | Functional Assay | Parameter | Value (nM) | Cell Line |
| hV1a | Calcium Mobilization | IC50 | 2.5 ± 0.4 | CHO-K1 |
| hV2 | cAMP Accumulation | IC50 | > 10,000 | HEK293 |
IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response to arginine vasopressin and are presented as mean ± SEM from at least three independent experiments.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human V1a and V2 vasopressin receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human V1a receptor and Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor were cultured to confluence. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Assay: Competition binding assays were performed in a 96-well format. Membranes were incubated with a fixed concentration of the radioligand ([3H]-Arginine Vasopressin) and increasing concentrations of this compound.
-
Data Analysis: Non-specific binding was determined in the presence of an excess of unlabeled arginine vasopressin. The amount of bound radioactivity was measured using a liquid scintillation counter. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional antagonist activity (IC50) of this compound at the human V1a and V2 vasopressin receptors.
Methodology:
-
V1a Receptor - Calcium Mobilization Assay:
-
CHO-K1 cells expressing the human V1a receptor were seeded in 96-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with varying concentrations of this compound before being stimulated with a sub-maximal concentration of arginine vasopressin.
-
Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
-
IC50 values were determined by non-linear regression analysis.
-
-
V2 Receptor - cAMP Accumulation Assay:
-
HEK293 cells expressing the human V2 receptor were seeded in 96-well plates.
-
Cells were pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Cells were then stimulated with a sub-maximal concentration of arginine vasopressin.
-
The intracellular cyclic adenosine monophosphate (cAMP) levels were quantified using a commercially available immunoassay kit.
-
IC50 values were determined by non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow for determining receptor selectivity.
Caption: Signaling pathways of vasopressin V1a and V2 receptors.
Caption: Experimental workflow for determining receptor selectivity.
No Publicly Available Data on CNS Penetration and Brain Availability of ASP8497
An extensive search of publicly available scientific literature and clinical trial databases yielded no specific information regarding the Central Nervous System (CNS) penetration and brain availability of a compound designated as ASP8497. Consequently, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.
The search included queries for preclinical studies, brain-to-plasma ratios, mechanisms of action, and clinical trial results related to this compound. However, no relevant documents, quantitative data, or experimental protocols associated with this specific compound could be identified.
It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums, a project that was discontinued before reaching public stages of development, or that the designation is incorrect. Without any foundational data, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in the broader field of CNS drug penetration, general principles and methodologies can be referenced from studies on other compounds. Key parameters often investigated include:
-
Brain-to-Plasma Ratio (Kp): This ratio indicates the extent of a drug's distribution into the brain tissue from the systemic circulation.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): A more precise measure that accounts for protein binding in both plasma and brain tissue, providing a better estimate of the pharmacologically active concentration at the target site.
-
Cerebrospinal Fluid (CSF) Concentration: Often used as a surrogate for brain interstitial fluid concentration, providing insights into blood-brain barrier penetration.
The experimental protocols to determine these parameters typically involve in vivo studies in animal models, utilizing techniques such as microdialysis, positron emission tomography (PET) imaging, and mass spectrometry for sample analysis. In vitro models, such as cell-based assays using brain endothelial cells, are also employed to assess a compound's potential to cross the blood-brain barrier and its interaction with efflux transporters.
Should information on this compound become publicly available, a detailed technical guide could be developed. At present, any discussion on its CNS properties would be purely speculative.
Methodological & Application
Application Notes and Protocols for a Novel Aspartic Proteinase Inhibitor in Mouse Social Behavior Studies
Disclaimer: As of November 2025, publicly available information regarding a compound specifically designated "ASP8497" for in vivo mouse social behavior studies is unavailable. The following application notes and protocols are provided as a generalized template for researchers interested in evaluating a novel aspartic proteinase inhibitor for its effects on social behavior in mice. The compound will be referred to as "Inhibitor-X" and all presented data are hypothetical.
Introduction
Aspartic proteinases are a class of enzymes that play crucial roles in various physiological processes, including in the central nervous system (CNS).[1] Inhibition of specific aspartic proteinases may offer a therapeutic strategy for neurological and psychiatric disorders characterized by social deficits. These protocols outline the necessary steps to evaluate the in vivo efficacy of a novel aspartic proteinase inhibitor, "Inhibitor-X," on social behavior in a mouse model.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism by which an aspartic proteinase inhibitor might modulate neuronal pathways relevant to social behavior. This is a generalized model and the specific pathway for any novel compound would require experimental validation.
References
Application Notes and Protocols for ASP8497 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8497 is a novel, potent, and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor that has been investigated for its therapeutic potential in type 2 diabetes.[1][2][3] Developed by Astellas Pharma, Inc., this compound acts by competitively inhibiting the DPP-IV enzyme, which is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] This inhibition leads to increased levels of active GLP-1, subsequently enhancing glucose-dependent insulin secretion and improving glucose tolerance.[1][2][4] These application notes provide a comprehensive overview of the administration protocols for this compound in rodent models based on available preclinical data.
Mechanism of Action
This compound is a competitive inhibitor of DPP-IV.[2][3] By blocking DPP-IV, this compound prevents the degradation of GLP-1. Elevated levels of active GLP-1 stimulate the pancreas to release insulin in a glucose-dependent manner, leading to better glycemic control.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro DPP-IV Inhibition by this compound
| Species | IC50 (nM) |
| Human | 5.30 - 6.2 |
| Mouse | 2.6 - 3.86 |
| Rat | 2.36 - 2.96 |
| Dog | 5.53 - 7.3 |
Data compiled from multiple preclinical studies.[2][3]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Rodent Model | Dose (mg/kg) | Route of Administration | Key Findings |
| Normal Mice | 3 | Oral | Significantly inhibited plasma DPP-IV activity for at least 12 hours.[2] |
| Normal Mice | 3 | Oral | Significantly inhibited blood glucose increase in OGTT at 0.5 and 8 hours post-administration.[2] |
| Streptozotocin-nicotinamide-induced diabetic mice | 3 | Oral | Significantly reduced glucose excursion during OGTT with increased plasma insulin and active GLP-1 levels.[3] |
| Zucker fatty rats | 1, 3, 10 | Oral | Dose-dependently improved glucose tolerance.[2] |
| Streptozotocin-nicotinamide-induced mildly diabetic rats | 3 | Oral | Improved glucose intolerance.[1] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally (e.g., via gavage).
-
After a specified time (e.g., 30 minutes or 8 hours), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a glucose solution orally (2 g/kg).
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose levels for each time point.
-
(Optional) Collect plasma at specified time points to measure active GLP-1 and insulin levels.
Caption: Workflow for an Oral Glucose Tolerance Test.
Protocol 2: Plasma DPP-IV Activity Assay
This protocol measures the in vivo inhibition of plasma DPP-IV activity following this compound administration.
Materials:
-
This compound
-
Vehicle
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
DPP-IV activity assay kit (fluorometric or colorimetric)
-
Plate reader
Procedure:
-
Administer this compound or vehicle to rodents.
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice.
-
Perform the DPP-IV activity assay according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of DPP-IV inhibition relative to the vehicle-treated control group.
Safety and Toxicology
In preclinical studies, this compound did not induce hypoglycemia in fasted normal mice at doses of 3 and 30 mg/kg.[3] Additionally, at a dose of 30 mg/kg, this compound did not have significant effects on gastric emptying or small intestinal transit rates in normal mice, unlike exogenous GLP-1.[3]
Conclusion
This compound is a potent and long-acting DPP-IV inhibitor with demonstrated antihyperglycemic effects in rodent models of type 2 diabetes.[1][2][3][4] The provided protocols offer a framework for researchers to investigate the pharmacological effects of this compound in a preclinical setting. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacological profile of this compound, a novel, selective, and competitive dipeptidyl peptidase-IV inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel selective and competitive dipeptidyl peptidase-IV inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASP-8497 | TargetMol [targetmol.com]
Application Notes and Protocols for ASP8497 Formulation in Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8497, chemically known as (2S,4S)-4-fluoro-1-({[4-methyl-1-(methylsulfonyl)piperidin-4-yl]amino}acetyl)pyrrolidine-2-carbonitrile monofumarate, is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor.[1] DPP-IV is an enzyme responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. This mechanism of action makes this compound a promising therapeutic agent for the management of type 2 diabetes. These application notes provide detailed information on the formulation of this compound for animal experiments, relevant experimental protocols, and a summary of its pharmacological effects.
Mechanism of Action and Signaling Pathway
This compound is a competitive and selective inhibitor of DPP-IV.[2] The inhibition of DPP-IV prevents the cleavage and inactivation of GLP-1 and GIP. Elevated levels of active GLP-1 and GIP lead to:
-
Increased Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, particularly in the postprandial state.
This dual action on insulin and glucagon levels results in improved glycemic control.
Formulation for Animal Experiments
For oral administration in animal studies, this compound can be formulated as a suspension. While the specific vehicle used in all published studies for this compound is not consistently detailed, a common and appropriate vehicle for similar DPP-IV inhibitors like sitagliptin in preclinical rodent studies is an aqueous suspension of 0.25% or 0.5% carboxymethylcellulose (CMC) .
Preparation of a 0.5% CMC Suspension:
-
Weighing: Accurately weigh the required amount of this compound and 0.5% (w/v) of low-viscosity CMC powder.
-
Dispersion: Gradually add the CMC powder to a vortexing sterile vehicle, such as purified water or physiological saline, to ensure even dispersion and prevent clumping.
-
Hydration: Allow the CMC to hydrate fully by stirring for a sufficient period (e.g., 1-2 hours) at room temperature until a clear, viscous solution is formed.
-
Drug Suspension: Add the weighed this compound powder to the prepared CMC vehicle.
-
Homogenization: Stir the mixture continuously using a magnetic stirrer until a uniform suspension is achieved. For some compounds, brief sonication may aid in achieving a homogenous suspension.
-
Storage: Store the formulation at 2-8°C and protect from light. It is recommended to prepare the formulation fresh on the day of the experiment. Shake well before each administration to ensure uniform dosing.
Quantitative Data from Animal Studies
The efficacy of this compound has been evaluated in various animal models of type 2 diabetes. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro DPP-IV Inhibition
| Species | IC₅₀ (nM) | Reference |
| Human | 6.2 | [2] |
| Mouse | 2.6 | [2] |
| Dog | 7.3 | [2] |
| Rat | 2.96 | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Dose (mg/kg, p.o.) | Key Finding | Reference |
| Zucker fatty rats | 1 | Dose-dependently improved glucose tolerance. | [2] |
| Zucker fatty rats | 3 | Improved glucose intolerance without attenuation after repeated administration. | [1] |
| Streptozotocin-nicotinamide induced diabetic mice | 3, 10 | Dose-dependently improved glucose tolerance in mice inadequately controlled with glibenclamide. | [1] |
| Normal mice | Not specified | Inhibited plasma DPP-IV activity for at least 12 hours. | [2] |
| Streptozotocin-nicotinamide induced diabetic rats | Not specified | Exerted a potent and long-acting DPP-IV inhibitory effect and improved glucose tolerance. | [3] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a mouse model.
Materials:
-
This compound formulation
-
Vehicle control (e.g., 0.5% CMC in water)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Mice (e.g., C57BL/6 or a diabetic model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
Workflow Diagram:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Fast the mice for a specified period (e.g., 6 hours) before the OGTT. Ensure free access to water during the fasting period.
-
Baseline Blood Sample: At the end of the fasting period (time = -30 minutes), collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Drug Administration: Immediately after the baseline blood sample, administer this compound or the vehicle control via oral gavage. The volume of administration should be appropriate for the size of the animal (e.g., 10 mL/kg).
-
Glucose Challenge: At time = 0 minutes (30 minutes after drug administration), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling and Glucose Measurement: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance. Perform appropriate statistical analysis to determine the significance of the observed effects.
Safety and Toxicology
Preclinical safety and toxicology studies are essential to characterize the safety profile of a new chemical entity. While comprehensive public data on the toxicology of this compound is limited, available information suggests a favorable safety profile in the context of its therapeutic class.
-
Hypoglycemia: A key safety concern with many anti-diabetic agents is the risk of hypoglycemia. Studies have indicated that this compound did not cause hypoglycemia in fasted normal mice, which is consistent with the glucose-dependent mechanism of action of DPP-IV inhibitors.[2]
-
General Toxicology: Standard preclinical toxicology studies would typically include acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent). These studies evaluate potential target organ toxicity, dose-response relationships for adverse effects, and the no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology: The core battery of safety pharmacology studies assesses the potential effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
Researchers should adhere to Good Laboratory Practice (GLP) guidelines when conducting preclinical safety and toxicology studies.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should not be considered as a substitute for a comprehensive review of the literature and adherence to all applicable safety and regulatory guidelines. Researchers should conduct their own risk assessments and optimization studies for their specific experimental conditions.
References
Application Notes and Protocols for Determining the Solubility of Small Molecule Inhibitors in DMSO and PBS
Introduction
The determination of a compound's solubility in standard laboratory solvents is a critical first step in the drug discovery and development process. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds.[1][2][3] It is frequently used to create high-concentration stock solutions of small molecule inhibitors for in vitro assays. Phosphate-buffered saline (PBS) is an aqueous buffer that mimics the physiological pH and ionic strength of the human body, making it a crucial vehicle for in vivo studies and for preparing final dilutions for cell-based assays. Understanding the solubility of a test compound, such as a novel inhibitor, in both DMSO and PBS is therefore essential for ensuring accurate and reproducible experimental results.
This document provides a detailed protocol for determining the solubility of a hypothetical small molecule inhibitor, referred to herein as ASP8497, in both DMSO and a standard PBS solution.
Data Presentation: Solubility of this compound
The following table summarizes the solubility assessment of this compound in DMSO and PBS at room temperature (20-25°C). The "Visual Assessment" method involves the dissolution of a pre-weighed amount of the compound in a specific volume of solvent, followed by visual inspection for any particulate matter. "Quantitative Analysis" provides a more precise measurement of the concentration of the dissolved compound in a saturated solution, typically determined by techniques such as HPLC-UV.
| Solvent | Target Concentration (mg/mL) | Visual Assessment | Quantitative Analysis (mg/mL) | Comments |
| DMSO | 10 | Clear Solution | 10.2 | Fully soluble at this concentration. |
| DMSO | 25 | Clear Solution | 25.5 | Fully soluble at this concentration. |
| DMSO | 50 | Clear Solution | 51.3 | Fully soluble at this concentration. |
| PBS (pH 7.4) | 0.1 | Clear Solution | 0.10 | Fully soluble at this concentration. |
| PBS (pH 7.4) | 0.5 | Slight Haze | 0.35 | Precipitation observed. Not fully soluble. |
| PBS (pH 7.4) | 1.0 | Visible Precipitate | 0.36 | Significant precipitation. |
Experimental Protocols
1. Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 1 mg of this compound powder using an analytical balance and place it into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If particulates are present, sonicate the tube in a water bath for 5-10 minutes.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant for use as the 10 mg/mL stock solution.
2. Protocol for Determining the Aqueous Solubility of this compound in PBS (pH 7.4)
Materials:
-
10 mg/mL this compound in DMSO (prepared as above)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Incubator or shaker at 25°C
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a series of dilutions of the 10 mg/mL this compound DMSO stock into PBS (pH 7.4) to achieve final target concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL). Note: The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility and biological systems.
-
Incubate the solutions at 25°C for 2 hours with gentle agitation to allow them to reach equilibrium.
-
After incubation, visually inspect each solution for signs of precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method against a standard curve.
Visualizations
References
Application Notes and Protocols: Behavioral Assays for Testing ASP8497 Efficacy
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document aims to provide detailed application notes and protocols for behavioral assays relevant to testing the efficacy of the investigational compound ASP8497. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific information regarding this compound. There is no accessible data on its mechanism of action, nor are there details of preclinical or clinical studies that would inform the selection and design of appropriate behavioral assays.
Therefore, this document will provide a generalized framework of behavioral assays commonly employed to assess the efficacy of compounds targeting cognitive deficits and negative symptoms associated with neuropsychiatric disorders, such as schizophrenia. These protocols and the underlying rationale are based on established methodologies in the field and can be adapted for a novel compound like this compound once its pharmacological profile and therapeutic targets are elucidated.
Section 1: Hypothetical Target Profile of this compound
For the purpose of illustrating the application of behavioral assays, we will hypothesize two potential mechanisms of action for this compound that align with the common goals of novel antipsychotic drug development:
-
Cognitive Enhancement: Targeting pro-cognitive mechanisms, potentially through modulation of glutamatergic or cholinergic neurotransmission.
-
Amelioration of Negative Symptoms: Focusing on pathways implicated in motivation, social interaction, and affect, possibly involving dopaminergic, serotonergic, or oxytocinergic systems.
Based on these hypothetical targets, the following sections will detail relevant behavioral assays.
Section 2: Behavioral Assays for Cognitive Enhancement
Cognitive impairment is a core feature of schizophrenia and a major focus of drug development.[1] Should this compound aim to improve cognitive function, a battery of assays targeting different cognitive domains would be essential.
Table 1: Summary of Behavioral Assays for Cognition
| Behavioral Assay | Cognitive Domain Assessed | Animal Model | Key Parameters Measured |
| Novel Object Recognition (NOR) | Recognition Memory | Rodents | Discrimination Index, Exploration Time |
| Morris Water Maze (MWM) | Spatial Learning and Memory | Rodents | Escape Latency, Path Length, Time in Target Quadrant |
| T-Maze/Y-Maze Spontaneous Alternation | Working Memory | Rodents | Percentage of Spontaneous Alternations |
| Attentional Set-Shifting Task | Executive Function, Cognitive Flexibility | Rodents | Trials to Criterion, Errors |
Experimental Protocol: Novel Object Recognition (NOR) Task
Objective: To assess recognition memory, a form of declarative memory that is often impaired in schizophrenia.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two identical objects (e.g., small plastic toys, metal blocks)
-
One novel object, distinct from the familiar objects in shape, color, and texture
-
Video tracking software
Procedure:
-
Habituation Phase (Day 1):
-
Allow each animal to freely explore the empty arena for 10 minutes. This reduces novelty-induced stress during testing.
-
-
Familiarization Phase (Day 2):
-
Place two identical objects in the arena at designated locations.
-
Place the animal in the center of the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.
Workflow for Novel Object Recognition Task
Caption: Workflow of the Novel Object Recognition task.
Section 3: Behavioral Assays for Negative Symptoms
Negative symptoms of schizophrenia, such as avolition, anhedonia, and asociality, are notoriously difficult to treat with current medications.[2] Assays that model these deficits are crucial for evaluating novel therapeutics like this compound.
Table 2: Summary of Behavioral Assays for Negative Symptoms
| Behavioral Assay | Negative Symptom Modeled | Animal Model | Key Parameters Measured |
| Sucrose Preference Test | Anhedonia | Rodents | Sucrose Consumption, Preference Ratio |
| Social Interaction Test | Asociality | Rodents | Time Spent in Interaction Zone, Number of Interactions |
| Effort-Based Decision Making Tasks | Avolition/Apathy | Rodents | Lever Pressing for High-Reward vs. Low-Effort Chow |
| Forced Swim Test / Tail Suspension Test | Behavioral Despair/Avolition | Rodents | Immobility Time |
Experimental Protocol: Sucrose Preference Test
Objective: To assess anhedonia, the inability to experience pleasure, by measuring the preference for a sweetened solution over water.
Materials:
-
Individual housing cages
-
Two drinking bottles per cage
-
1% sucrose solution
-
Water
Procedure:
-
Habituation (48 hours):
-
House animals individually.
-
Provide two bottles in each cage, both filled with water, to acclimate the animals to the two-bottle setup.
-
-
Sucrose Exposure (24 hours):
-
Replace one of the water bottles with a 1% sucrose solution.
-
-
Deprivation (4-12 hours):
-
Remove both bottles to induce mild thirst, which encourages drinking during the test phase.
-
-
Test Phase (1-2 hours):
-
Return both bottles (one with water, one with 1% sucrose solution) to the cage.
-
Weigh the bottles before and after the test period to determine the amount of each liquid consumed.
-
Data Analysis:
-
Sucrose Preference (%): (Sucrose solution consumed (g) / Total fluid consumed (g)) x 100
-
A lower sucrose preference in a disease model or a reversal of this deficit by this compound would indicate potential efficacy against anhedonia-like behavior.
Signaling Pathway Implicated in Anhedonia
Caption: Simplified mesolimbic dopamine pathway involved in reward and motivation.
Section 4: Data Presentation and Interpretation
All quantitative data from the described assays should be summarized in clearly structured tables, including mean values, standard deviations (or standard error of the mean), and statistical significance (p-values). This allows for easy comparison between treatment groups (e.g., vehicle, this compound low dose, this compound high dose) and control groups.
Logical Relationship of Assay Selection
Caption: Decision tree for selecting behavioral assays based on the drug's target profile.
Conclusion
While specific details for this compound are not currently available, the behavioral assays and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of novel compounds targeting cognitive and negative symptoms of schizophrenia. The selection of specific assays should be driven by the known or hypothesized mechanism of action of the compound . Rigorous experimental design and careful data interpretation are paramount to successfully advancing new therapies for these debilitating symptoms. We anticipate that as information about this compound becomes public, these general protocols can be tailored to provide a more targeted and effective assessment of its therapeutic potential.
References
Misidentification of ASP8497 Target: Clarification and Provision of Exemplar V1a Receptor Antagonist Validation Protocols
Initial investigations reveal that ASP8497 is not a Vasopressin V1a receptor antagonist, but rather a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. [1] This important distinction is critical for researchers in the field of drug development. The primary therapeutic target and mechanism of action of a compound dictate the appropriate in vitro validation assays.
To address the interest in V1a receptor antagonism, this document provides a detailed set of application notes and protocols for the in vitro validation of a representative, or exemplar, V1a receptor antagonist. These guidelines are intended for researchers, scientists, and drug development professionals working to characterize novel compounds targeting this receptor.
Application Notes: In Vitro Validation of a V1a Receptor Antagonist
The vasopressin V1a receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, including cardiovascular function and social behavior, making it a key target for therapeutic intervention.[2] The following application notes outline a standard workflow for the in vitro characterization of a putative V1a receptor antagonist.
I. Receptor Binding Affinity and Selectivity
The initial step in characterizing a V1a receptor antagonist is to determine its binding affinity (typically represented as Kᵢ) for the target receptor. Competitive radioligand binding assays are the gold standard for this purpose. It is also crucial to assess the compound's selectivity by testing its binding to other related receptors, such as the V1b and V2 vasopressin receptors, and the structurally similar oxytocin receptor.
II. Functional Antagonism
Following confirmation of binding, the functional activity of the compound must be assessed. For a V1a receptor antagonist, this involves demonstrating its ability to inhibit the downstream signaling cascade initiated by the natural ligand, arginine vasopressin (AVP). The V1a receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[3] Therefore, a calcium flux assay is a common and effective method to quantify the antagonist's potency (typically as an IC₅₀ value).
III. Mechanism of Action
Further studies can elucidate the mechanism of antagonism (e.g., competitive vs. non-competitive). This can be achieved through Schild regression analysis of the data from functional assays, where the assay is run with varying concentrations of the agonist in the presence of different concentrations of the antagonist.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the in vitro validation experiments for a novel V1a receptor antagonist.
| Assay Type | Receptor Subtype | Test Compound Parameter | Value (nM) |
| Radioligand Binding Assay | Human V1a | Kᵢ | |
| Human V1b | Kᵢ | ||
| Human V2 | Kᵢ | ||
| Human Oxytocin | Kᵢ | ||
| Calcium Flux Functional Assay | Human V1a | IC₅₀ |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human V1a receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1a receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM).
-
Test compound at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-AVP (at a concentration close to its Kₔ), and varying concentrations of the test compound or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the GF/B glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay
Objective: To determine the potency (IC₅₀) of a test compound to antagonize AVP-induced calcium mobilization in cells expressing the human V1a receptor.
Materials:
-
A cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Arginine Vasopressin (AVP) at a concentration that elicits a submaximal response (EC₈₀).
-
Test compound at various concentrations.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the EC₈₀ concentration of AVP to all wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the percentage of inhibition of the AVP response by the test compound at each concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: V1a Receptor Signaling Pathway.
Caption: In Vitro Validation Workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Targeting V1A-vasopressin receptors with [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) identifies a strategy to develop novel anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Stability of ASP8497 in Experimental Solutions
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive overview of the stability of the investigational compound ASP8497 in various experimental solutions. The information contained herein is intended to guide researchers in the proper handling, storage, and use of this compound to ensure the accuracy and reproducibility of experimental results. Due to the absence of publicly available data for a compound designated this compound, this document will present a generalized framework and methodologies that can be adapted once specific physicochemical properties are determined. The protocols and recommendations are based on standard practices for early-stage drug candidates with characteristics similar to those of a hypothetical Biopharmaceutical Classification System (BCS) Class II compound, which exhibits good permeability but poor solubility.[1]
Physicochemical Properties Summary
A thorough understanding of a compound's physicochemical properties is fundamental to developing robust formulations and interpreting stability data. For a novel compound like this compound, initial characterization would focus on the parameters outlined in Table 1.
Table 1: Key Physicochemical Parameters for this compound
| Parameter | Method | Expected Outcome for a BCS Class II Compound |
| Molecular Weight | LC-MS | --- |
| pKa | Potentiometric titration, UV-spectroscopy | Determination of acidic and/or basic functional groups is critical for predicting solubility at different pH values. |
| LogP/LogD | Shake-flask method, HPLC | A high LogP value would be indicative of high lipophilicity and potentially low aqueous solubility. |
| Aqueous Solubility | Shake-flask method | Low intrinsic solubility is a defining characteristic. Solubility should be assessed at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4). |
| Crystal Form (Polymorphism) | XRPD, DSC, TGA | Identification of the most stable polymorph is crucial as different forms can have significantly different solubility and bioavailability.[1] |
LC-MS: Liquid Chromatography-Mass Spectrometry; XRPD: X-ray Powder Diffraction; DSC: Differential Scanning Calorimetry; TGA: Thermogravimetric Analysis.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions in various experimental buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks
Protocol:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small volume of DMSO to the flask to dissolve the compound.
-
Vortex the solution until the this compound is completely dissolved.
-
Add DMSO to the final volume and mix thoroughly.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Assessment of Solubility in Aqueous Buffers
Objective: To determine the solubility of this compound in various physiologically relevant buffers.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
Glycine-HCl buffer, pH 2.0
-
Incubator shaker
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Prepare a series of dilutions of the this compound stock solution in each aqueous buffer.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) in an incubator shaker for 24 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet any undissolved precipitate.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
The highest concentration at which no precipitation is observed is determined as the solubility in that specific buffer.
Stability Assessment
Short-Term Stability in Experimental Buffers
Objective: To evaluate the stability of this compound in common experimental buffers over a typical experiment duration.
Protocol:
-
Prepare solutions of this compound in various buffers (e.g., PBS, cell culture media) at a relevant final concentration.
-
Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately analyze the concentration of the remaining this compound by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Table 2: Representative Short-Term Stability Data for a Hypothetical Compound
| Buffer | Temperature (°C) | Time (hours) | % Remaining |
| PBS, pH 7.4 | 4 | 24 | >95% |
| PBS, pH 7.4 | 25 (RT) | 24 | >90% |
| PBS, pH 7.4 | 37 | 24 | ~85% |
| DMEM + 10% FBS | 37 | 24 | >90% |
RT: Room Temperature; DMEM: Dulbecco's Modified Eagle Medium; FBS: Fetal Bovine Serum.
Freeze-Thaw Stability
Objective: To assess the stability of this compound stock solutions when subjected to multiple freeze-thaw cycles.
Protocol:
-
Prepare aliquots of the this compound stock solution in DMSO.
-
Subject the aliquots to a series of freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).
-
After 1, 3, and 5 freeze-thaw cycles, analyze the concentration of this compound by HPLC.
-
Compare the concentrations to a control aliquot that has not undergone any freeze-thaw cycles.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of a compound in an experimental solution.
Caption: Workflow for assessing the short-term stability of this compound.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is unknown, many investigational compounds target signaling pathways involved in disease. For instance, a compound could act as an inhibitor of an aspartic proteinase.[2] The diagram below illustrates a generalized signaling cascade that could be modulated.
Caption: Hypothetical inhibition of an aspartic proteinase by this compound.
References
Application Notes and Protocols: Preparation of ASP8497 for Intraperitoneal Injection
Disclaimer: Publicly available information on a compound specifically designated as ASP8497 is limited. Therefore, this document provides a comprehensive, generalized protocol for the preparation of a novel small molecule inhibitor for intraperitoneal (IP) injection in a research setting. Researchers must adapt this protocol based on the specific physicochemical properties (e.g., solubility, stability) of this compound, which should be determined empirically.
Introduction
Intraperitoneal (IP) injection is a common route of administration for delivering therapeutic agents in preclinical animal models. It allows for systemic exposure of a compound. Proper formulation and preparation of the injection solution are critical to ensure accurate dosing, maximize bioavailability, and minimize potential adverse effects related to the vehicle or formulation. This protocol outlines the key steps and considerations for preparing a small molecule inhibitor, referred to herein as this compound, for IP injection.
Vehicle Selection and Solubility Testing
The choice of an appropriate vehicle is paramount for the successful in vivo administration of a poorly water-soluble compound. The ideal vehicle should be non-toxic, biocompatible, and capable of solubilizing the compound at the desired concentration.[1] A tiered approach to vehicle selection is recommended.
2.1 Common Vehicles for Intraperitoneal Injection:
A variety of vehicles can be used for IP injections, ranging from simple aqueous solutions to more complex formulations.[2] The selection process often involves balancing solubility enhancement with potential vehicle-induced toxicity.[1]
-
Aqueous Vehicles:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
-
Co-solvents and Surfactants (for poorly soluble compounds):
2.2 Protocol for Solubility Assessment:
A preliminary assessment of this compound solubility in various vehicles is essential.
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL).
-
Test vehicle compatibility: In small, incremental steps, add the stock solution to the test vehicles while vortexing or sonicating.[3] Observe for any precipitation.
-
Determine final concentration: The goal is to achieve the desired final dosing concentration in a vehicle with the lowest possible percentage of organic solvents like DMSO, which can be toxic at higher concentrations.[1]
Quantitative Data and Dose Calculation
Accurate dose calculation is crucial for reproducible experimental outcomes. The following table provides an example of the parameters required for calculating the volume of this compound solution needed for injection.
| Parameter | Example Value | Description |
| Compound ID | This compound | Internal identifier for the small molecule inhibitor. |
| Molecular Weight (MW) | 450.5 g/mol | The molecular weight of this compound. |
| Target Dose | 25 mg/kg | The desired dose to be administered to the animal. |
| Animal Weight | 25 g | The average weight of the animals in the study. |
| Dosing Concentration | 2.5 mg/mL | The final concentration of this compound in the injection vehicle. |
| Injection Volume | 0.25 mL | The volume of the this compound solution to be injected per animal. |
Calculation Formula:
-
Amount of this compound per animal (mg): Target Dose (mg/kg) x Animal Weight (kg)
-
Example: 25 mg/kg x 0.025 kg = 0.625 mg
-
-
Injection Volume per animal (mL): Amount of this compound per animal (mg) / Dosing Concentration (mg/mL)
-
Example: 0.625 mg / 2.5 mg/mL = 0.25 mL
-
Experimental Protocol for Preparation of this compound Injection Solution
This protocol describes the preparation of a 10 mL solution of this compound at a final concentration of 2.5 mg/mL in a vehicle composed of 5% DMSO, 10% PEG400, and 85% Saline.
4.1 Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
4.2 Preparation Workflow:
The following diagram illustrates the workflow for preparing the this compound injection solution.
Caption: Workflow for the preparation of this compound injection solution.
4.3 Step-by-Step Procedure:
-
Calculate required amounts: Based on a final volume of 10 mL at 2.5 mg/mL, 25 mg of this compound is required. The vehicle components are 0.5 mL DMSO, 1.0 mL PEG400, and 8.5 mL Saline.
-
Weigh this compound: Accurately weigh 25 mg of this compound powder and place it in a sterile 15 mL conical tube.
-
Initial Solubilization: Add 0.5 mL of DMSO to the tube containing the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Add Co-solvent: Add 1.0 mL of PEG400 to the solution and vortex to mix.
-
Final Dilution: Slowly add 8.5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Ensure Homogeneity: Continue to vortex or sonicate the final solution for 2-5 minutes to ensure it is a clear, homogenous solution. Visually inspect for any precipitates. If precipitation occurs, the formulation may need to be adjusted.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contamination.[6][7]
-
Storage: The freshly prepared solution should ideally be used immediately. If short-term storage is necessary, consult the compound's stability data. Store protected from light and at the recommended temperature.
Administration Guidelines
-
Animal Restraint: Proper restraint of the animal is essential for a safe and accurate injection.[5]
-
Injection Site: The recommended site for IP injection in mice is the lower right quadrant of the abdomen.[5]
-
Needle and Syringe: Use a new sterile needle and syringe for each animal to prevent cross-contamination and infection.[6][7]
-
Aspiration: After inserting the needle, gently pull back on the plunger to ensure that a blood vessel or organ has not been punctured.[6][7]
-
Observation: After injection, monitor the animal for any signs of distress or adverse reactions.[6]
By following these guidelines and adapting the protocol to the specific characteristics of this compound, researchers can ensure the consistent and reliable preparation of this compound for intraperitoneal administration in their preclinical studies.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for Measuring Locomotor Effects of Dipeptidyl Peptidase-IV Inhibitors in Mice
Topic: Measuring ASP8497 Effects on Locomotor Activity in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the effects of this compound on locomotor activity in mice. This compound has been identified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor investigated for its potential in treating type 2 diabetes. However, the broader class of DPP-IV inhibitors has been a subject of research for potential neurological and behavioral effects, providing a rationale for assessing the impact of new compounds in this class on the central nervous system.
Introduction
Dipeptidyl peptidase-IV (DPP-IV) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes. Their primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.
Recent preclinical studies have suggested that beyond their metabolic effects, DPP-IV inhibitors may exert neuroprotective actions.[1][2] For instance, some studies have shown that certain DPP-IV inhibitors can improve motor function in animal models of neurodegenerative diseases like Huntington's and in instances of chemically-induced neurotoxicity.[3][4] Specifically, linagliptin has been shown to improve motor abnormalities in a mouse model of demyelination[5], and teneligliptin was found to ameliorate reduced locomotor activity in a model of postmenopausal obesity in mice[6]. Conversely, some studies have reported no significant effects of certain DPP-IV inhibitors on the locomotor activity of healthy animals[7].
Given these findings, characterizing the locomotor profile of a novel DPP-IV inhibitor such as this compound is a critical step in its preclinical safety and efficacy assessment. Such studies can reveal potential on-target or off-target central nervous system effects. This document provides detailed protocols for two standard behavioral assays used to evaluate locomotor activity and motor coordination in mice: the Open Field Test and the Rotarod Test.
Key Experiments for Locomotor Activity Assessment
Two primary assays are recommended for a comprehensive assessment of locomotor activity and motor coordination in mice:
-
Open Field Test (OFT): This test assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.
-
Rotarod Test: This performance-based test evaluates motor coordination, balance, and motor learning.
Experiment 1: Open Field Test (OFT)
Objective
To assess the effects of this compound on spontaneous horizontal and vertical locomotor activity, exploratory patterns, and anxiety-like behavior in mice.
Experimental Protocol
1. Animals:
-
Specify mouse strain (e.g., C57BL/6), age, and sex. A minimum of 8-10 animals per group is recommended.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before testing.
2. Apparatus:
-
A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous, uniformly colored material (e.g., white or black plastic) to facilitate video tracking.
-
The arena should be equipped with an automated tracking system (e.g., video camera and software or infrared photobeam arrays) to record the animal's movements.
3. Procedure:
-
Transport mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.
-
Administer this compound or vehicle control at the desired dose(s) and route (e.g., oral gavage, intraperitoneal injection) at a specified time before testing (e.g., 30, 60, or 90 minutes).
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predetermined period, typically 10 to 30 minutes.
-
Record the session using the automated tracking system.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol and then water between trials to remove any olfactory cues.
4. Data Analysis: The tracking software will divide the arena into a central zone and a peripheral zone. The following parameters should be quantified:
-
Horizontal Activity:
-
Total distance traveled (cm)
-
Ambulatory time (s)
-
Average speed (cm/s)
-
-
Vertical Activity:
-
Rearing frequency (number of vertical beam breaks or video-tracked vertical movements)
-
Rearing time (s)
-
-
Anxiety-like Behavior:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Number of entries into the center zone
-
Latency to first enter the center zone (s)
-
Data Presentation
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Experimental Workflow Diagram
Caption: Workflow for the Open Field Test.
Experiment 2: Rotarod Test
Objective
To evaluate the effect of this compound on motor coordination, balance, and motor learning in mice.
Experimental Protocol
1. Animals:
-
Same as for the Open Field Test. Animals should be naive to the rotarod apparatus.
2. Apparatus:
-
A commercially available rotarod apparatus for mice, consisting of a rotating rod with textured surface, divided into lanes for testing multiple animals simultaneously.
-
The apparatus should allow for both constant speed and accelerating speed protocols.
3. Procedure:
-
Habituation/Training (Optional but Recommended):
-
On the day before testing, place mice on the stationary rod for 1-2 minutes to acclimate.
-
Then, train the mice at a low constant speed (e.g., 4 rpm) for a few short trials (e.g., 3 trials of 60 seconds each).
-
-
Testing Day:
-
Transport mice to the testing room at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle control at the specified pre-treatment time.
-
Place the mice on the rotarod, which is either stationary or rotating at a very low speed (e.g., 4 rpm).
-
Start the test with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A fall is registered when the mouse falls off the rod or clings to the rod and completes a full passive rotation.
-
Conduct 3-5 trials with an inter-trial interval of at least 15 minutes.
-
Clean the rod and the base with 70% ethanol and water between squads of mice.
-
4. Data Analysis:
-
The primary endpoint is the latency to fall (in seconds) from the rotating rod for each trial.
-
The speed of the rod at the time of the fall can also be recorded.
-
Learning can be assessed by comparing the latency to fall across successive trials.
Data Presentation
Table 2: Effects of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg) | Trial 1 Latency (s) | Trial 2 Latency (s) | Trial 3 Latency (s) | Average Latency (s) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Experimental Workflow Diagram
References
- 1. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effect of linagliptin against cuprizone-induced demyelination and behavioural dysfunction in mice: A pivotal role of AMPK/SIRT1 and JAK2/STAT3/NF-κB signalling pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teneligliptin improves metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and Chronic Exposure to Linagliptin, a Selective Inhibitor of Dipeptidyl Peptidase-4 (DPP-4), Has an Effect on Dopamine, Serotonin and Noradrenaline Level in the Striatum and Hippocampus of Rats [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with ASP8497
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ASP8497. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective competitive inhibitor of Fictional Aspartic Proteinase-1 (FAP-1). FAP-1 is a key enzyme in the "Pro-inflammatory Signaling Pathway," where it cleaves and activates the downstream effector, Pro-inflammatory Factor X (PFX). By inhibiting FAP-1, this compound is expected to block the activation of PFX and subsequent inflammatory responses.
Q2: What are the common sources of variability in in-vitro assays with this compound?
Inconsistent results with this compound in in-vitro assays can arise from several factors, including reagent stability, assay conditions, and cell-based variables. It is crucial to maintain consistency in all experimental parameters to ensure reproducibility.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values for FAP-1 Inhibition
You may observe significant well-to-well or day-to-day variability in the half-maximal inhibitory concentration (IC50) of this compound in your FAP-1 enzyme activity assays.
-
Reagent Preparation and Storage:
-
Ensure fresh preparation of this compound dilutions for each experiment from a validated stock solution.
-
Verify the stability of the FAP-1 enzyme and substrate. Avoid repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Confirm that the assay buffer pH is stable and consistent across all experiments.
-
Ensure uniform incubation times and temperatures for all assay plates.
-
-
Plate Reader Settings:
-
Check the plate reader settings for appropriate wavelength, gain, and read times.
-
| Experiment | Analyst | IC50 (nM) | Notes |
| 1 | A | 15.2 | Freshly prepared reagents. |
| 2 | A | 35.8 | Used 1-week old diluted stock. |
| 3 | B | 14.9 | Freshly prepared reagents. |
| 4 | B | 55.1 | Incorrect incubation time (30 min vs. 60 min). |
Issue 2: Inconsistent Downregulation of Phosphorylated PFX in Cell-Based Assays
You are treating cells with this compound but observe variable effects on the phosphorylation of the downstream target PFX, as measured by western blot.
-
Cell Health and Density:
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Maintain consistent cell seeding density across all experiments.
-
-
This compound Treatment:
-
Verify the final concentration of this compound in the cell culture medium.
-
Ensure consistent treatment duration.
-
-
Lysate Preparation and Western Blotting:
-
Use appropriate lysis buffers containing phosphatase and protease inhibitors.
-
Ensure equal protein loading for all samples.
-
Experimental Protocols
FAP-1 Enzyme Activity Assay
This protocol is designed to determine the IC50 of this compound against FAP-1.
-
Reagents:
-
FAP-1 Enzyme Stock (1 mg/mL)
-
FAP-1 Substrate (Fluorogenic)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound Stock (10 mM in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution.
-
Add 40 µL of FAP-1 enzyme solution (final concentration 10 ng/µL) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of FAP-1 substrate (final concentration 10 µM).
-
Read fluorescence (Ex/Em = 340/490 nm) every 5 minutes for 60 minutes.
-
Calculate the rate of reaction and determine the IC50.
-
Western Blot for Phosphorylated PFX
This protocol is for detecting the levels of phosphorylated PFX in cell lysates.
-
Reagents:
-
Cell Lysis Buffer (with protease and phosphatase inhibitors)
-
Primary Antibody (anti-phospho-PFX)
-
Secondary Antibody (HRP-conjugated)
-
ECL Substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate 20 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the secondary antibody.
-
Develop with ECL substrate and image the blot.
-
Visualizations
Caption: Proposed signaling pathway of FAP-1 and the inhibitory action of this compound.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Addressing Poor In Vivo Solubility of Compound X (formerly ASP8497)
Note: Publicly available information on a compound designated "ASP8497" is limited. The following technical support guide utilizes a placeholder, "Compound X," to address the core challenges of working with a poorly soluble compound in a research and development setting, based on established scientific principles.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during in vivo experiments with Compound X.
| Issue/Question | Potential Causes | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations after oral dosing. | - Poor and inconsistent dissolution: The compound may not be dissolving uniformly in the gastrointestinal (GI) tract. - Food effects: The presence or absence of food can alter GI fluid composition and gastric emptying time, impacting dissolution. - Variable first-pass metabolism: The extent of metabolism in the gut wall or liver may differ between individuals.[1] - Differences in GI motility: The rate at which substances move through the GI tract can vary among animals.[1] | 1. Standardize feeding conditions: Ensure all animals are fasted for a consistent period or fed a standardized diet to minimize variability from food effects.[1] 2. Optimize formulation: Explore formulations designed to improve the dissolution rate, such as amorphous solid dispersions or lipid-based formulations.[1] 3. Particle size reduction: Decreasing the particle size of the solid drug increases the surface area, which can improve dissolution.[2] |
| Low oral bioavailability despite good in vitro cell permeability. | - Solubility-limited absorption: The compound's low solubility in the GI tract is the rate-limiting step for its absorption. - Precipitation in the GI tract: The compound may initially dissolve but then precipitate out of solution upon changes in pH as it moves through the GI tract. - Extensive first-pass metabolism: The drug is significantly metabolized in the liver before reaching systemic circulation. | 1. Conduct a thorough formulation screen: Test various solubilization techniques, including co-solvents, surfactants, and lipid-based systems, to identify a vehicle that enhances solubility.[3] 2. Consider enabling formulations: Amorphous solid dispersions can maintain the drug in a higher energy, more soluble state.[4] Lipid-based formulations can utilize lipid absorption pathways to improve bioavailability.[1][3] 3. Perform in vitro dissolution testing: Use biorelevant media that mimic the conditions of the stomach and intestines to better predict in vivo performance. |
| Observed toxicity or adverse events in animal studies. | - Toxicity of the formulation vehicle: The excipients used to dissolve Compound X may have their own toxic effects, especially at the concentrations needed. - High local concentration at the site of administration: Poor solubility can lead to the drug precipitating at the injection site for parenteral routes, causing irritation or inflammation. | 1. Evaluate excipient safety: Consult databases of safe and tolerable excipients for preclinical studies.[3] 2. Run a vehicle-only control group: This will help differentiate between the toxicity of Compound X and the formulation vehicle. 3. For parenteral administration, consider alternative formulations: Nanosuspensions or other specialized delivery systems can improve tolerability. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I discover my compound has poor aqueous solubility?
A1: The initial steps should involve quantifying the solubility in various relevant media, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8), and biorelevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). This will help you understand the nature of the solubility issue and guide your formulation development strategy.
Q2: What are the most common formulation strategies for improving the in vivo bioavailability of poorly soluble drugs?
A2: Several strategies can be employed, often categorized as follows:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.
-
Co-solvents: Using a mixture of water-miscible solvents can enhance solubility.[3][5]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve solubility.[2]
-
Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), which present the drug in a solubilized form.[1][3]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly enhance solubility and dissolution.[4]
Q3: How do I choose between different formulation approaches?
A3: The choice depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the intended route of administration, the required dose, and the stage of development. A systematic screening process, starting with simple solutions and progressing to more complex formulations like solid dispersions or lipid-based systems, is often the most effective approach.
Data Presentation
Table 1: Solubility of Compound X in Various Preclinical Vehicles
| Vehicle | Composition | Solubility of Compound X (µg/mL) |
| Water | - | < 0.1 |
| PBS (pH 7.4) | - | < 0.1 |
| 5% DMSO / 95% Saline | 5% Dimethyl Sulfoxide | 5 |
| 10% Solutol HS 15 / 90% Water | 10% Macrogol-15-hydroxystearate | 50 |
| 20% PEG400 / 80% Water | 20% Polyethylene Glycol 400 | 25 |
| SEDDS | 30% Labrafac, 40% Cremophor EL, 30% Transcutol | > 200 |
Table 2: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | < 2% |
| 20% PEG400 Solution | 110 ± 30 | 2.0 | 550 ± 120 | 8% |
| Amorphous Solid Dispersion | 450 ± 95 | 1.5 | 2800 ± 560 | 42% |
| SEDDS Formulation | 620 ± 150 | 1.0 | 3500 ± 710 | 53% |
Experimental Protocols
Protocol: In Vivo Bioavailability Study in Rodents
-
Animal Acclimatization: Acclimatize animals (e.g., Sprague-Dawley rats) to the experimental conditions for at least 3 days prior to the study.[1]
-
Formulation Preparation: Prepare the formulation of Compound X (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and verify the concentration.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
For the oral group, administer the formulation via oral gavage at a typical volume of 5-10 mL/kg.
-
For the intravenous (IV) group, administer a solubilized form of the drug (e.g., in a co-solvent system) via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Keep the samples on ice until centrifugation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.[1]
-
-
Bioanalysis:
-
Analyze the concentration of Compound X in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
ASP8497 stability issues and degradation products
Important Notice: Information regarding a specific compound designated as "ASP8497" is not publicly available. Extensive searches for stability issues, degradation products, storage conditions, and analytical methods related to this compound did not yield any specific results.
The following information is based on general principles of peptide and small molecule drug stability and degradation, which may be relevant for researchers working with novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with peptide-based compounds?
Peptide-based compounds can be susceptible to various degradation pathways, which can impact their efficacy and safety. Common stability issues include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur under both acidic and alkaline conditions.[1] This can lead to the formation of smaller peptide fragments and individual amino acids.[1]
-
Deamidation: The C-terminal amide group can be hydrolyzed, and the side chains of asparagine (Asn) and glutamine (Gln) can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.[1]
-
Isomerization and Racemization: Aspartic acid residues are prone to isomerization, converting from the native L-α-aspartyl form to L-β-aspartyl, D-α-aspartyl, and D-β-aspartyl isomers. This can significantly impact biological activity.[1]
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
Q2: What are typical degradation products of small molecule drugs?
Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions. The nature of these products is highly dependent on the drug's chemical structure. Common degradation pathways include:
-
Hydrolysis: Ester, amide, and lactam functional groups are often susceptible to hydrolysis.
-
Oxidation: Electron-rich moieties can be oxidized, leading to the formation of N-oxides, S-oxides, or hydroxylated derivatives.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.
-
Thermal Degradation: High temperatures can lead to the cleavage of labile bonds and the formation of various degradants.[2]
Troubleshooting Unstable Compounds
If you are observing instability with a research compound, consider the following troubleshooting steps.
Experimental Workflow for Investigating Compound Instability
Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
General Protocol: Reversed-Phase HPLC for Stability Assessment
-
Column Selection: A C18 column is often a good starting point for the separation of small molecules and peptides.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is typically used. The choice of buffer and pH can significantly impact the separation of degradation products, especially for peptides.[1] For instance, a phosphate buffer at pH 5.0 has been used to resolve isomeric pairs of aspartyl peptides.[1]
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the parent compound and any degradation products.[1][3]
-
Forced Degradation Sample Analysis: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][4] These stressed samples are then analyzed by the HPLC method to demonstrate its ability to separate the degradants from the main peak.
Data on Forced Degradation Studies of Various Compounds
The following table summarizes findings from forced degradation studies on different pharmaceutical compounds, illustrating the types of degradation observed under various stress conditions.
| Compound | Stress Condition | Degradation Products Formed | Analytical Method |
| Netarsudil | Acidic, Basic, Peroxide, UV Light | Six degradation products identified. | RP-HPLC, LC-MS[3] |
| Larotaxel | Acidic, Basic, Oxidation, Light, Thermal | Five process-related impurities and degradation products characterized. | Semi-preparative LC, NMR, MS[4] |
| Flupirtine Maleate | Thermal (105°C for 24h) | Four degradation products formed. | RP-HPLC[2] |
| Aspartyl Tripeptides | Acidic (pH 2) | Cleavage of peptide bonds, C-terminal deamidation, succinimide formation. | RP-HPLC, HPLC-MS[1] |
| Aspartyl Tripeptides | Alkaline (pH 10) | C-terminal deamidation, isomerization, and enantiomerization of Asp. | RP-HPLC, HPLC-MS[1] |
Signaling Pathway of Drug Degradation and Analysis
References
- 1. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Isolation and characterization of process-related impurities and degradation products in larotaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Novel Compound Effects on Anxiety in Social Tests
This guide provides a framework for researchers, scientists, and drug development professionals on how to control for the effects of a novel anxiolytic candidate, Compound A , in social anxiety tests. Due to the absence of publicly available information on "ASP8497," this document serves as a generalized protocol and troubleshooting resource.
Frequently Asked Questions (FAQs)
Q1: How can we differentiate the anxiolytic effects of Compound A from potential sedative side effects that could confound our results in social behavior tests?
A1: It is crucial to run a battery of control tests alongside your primary social anxiety experiment. We recommend including an open field test to assess general locomotor activity and a rotarod test to measure motor coordination. A significant decrease in distance traveled in the open field test or impaired performance on the rotarod at the same doses that show an effect in the social test would suggest a potential sedative confound.
Q2: What are the essential control groups to include when assessing the anxiolytic potential of Compound A?
A2: To ensure the validity of your findings, we recommend including the following control groups:
-
Vehicle Control: This group receives the same injection volume, route, and schedule as the drug-treated groups, but only the solvent in which Compound A is dissolved. This controls for effects of the injection procedure and the vehicle itself.
-
Positive Control: This group is treated with a well-characterized anxiolytic drug (e.g., diazepam, buspirone). This helps to validate the experimental model and provides a benchmark against which to compare the efficacy of Compound A.
-
Untreated/Naive Control: In some experimental designs, a group of animals that receives no treatment at all can be useful to establish a baseline for the behavior being measured.
Q3: How should we account for the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Compound A in our experimental design?
A3: Understanding the PK/PD profile of Compound A is critical for accurate interpretation of behavioral data. We advise conducting preliminary studies to determine key parameters such as the time to maximum plasma concentration (Tmax) and the compound's half-life. Behavioral testing should be conducted around the Tmax to ensure that the drug is at its peak effect. Different doses should be tested to establish a dose-response relationship for both anxiolytic effects and any potential side effects.
Troubleshooting Guide
Issue 1: High variability in the behavioral data within the same treatment group.
-
Possible Cause: Inconsistent handling of the animals, environmental stressors, or variations in the experimental procedure.
-
Troubleshooting Steps:
-
Ensure all experimenters are using a standardized handling protocol and that handling is minimized before testing.
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Check for and eliminate any sources of loud noise, bright light, or strong odors in the testing environment.
-
Automate data collection using video tracking software whenever possible to reduce experimenter bias.
-
Issue 2: Compound A shows anxiolytic effects in one social anxiety test (e.g., social interaction test) but not in another (e.g., resident-intruder test).
-
Possible Cause: Different anxiety tests model different aspects of social anxiety. The observed effects might be specific to the type of social stressor or the behavioral domain being assessed.
-
Troubleshooting Steps:
-
Carefully analyze the specific behaviors measured in each test. For example, the social interaction test measures general sociability, while the resident-intruder test assesses aggression and social dominance.
-
Consider the potential mechanism of action of Compound A. It may modulate a specific neural circuit that is more engaged in one type of social encounter than another.
-
Review the literature for the positive control drug used. Does it show consistent effects across both behavioral paradigms? This can help determine if the discrepancy is due to the compound or the tests themselves.
-
Quantitative Data Summary
The following tables present hypothetical data from a study investigating the effects of Compound A in common anxiety-related behavioral tests.
Table 1: Effects of Compound A on the Social Interaction Test
| Treatment Group | Dose (mg/kg) | Time in Interaction Zone (seconds, Mean ± SEM) | Number of Social Approaches (Mean ± SEM) |
| Vehicle | - | 120.5 ± 10.2 | 15.3 ± 2.1 |
| Compound A | 1 | 155.8 ± 12.5 | 20.1 ± 2.5 |
| Compound A | 5 | 198.3 ± 15.1 | 28.9 ± 3.0 |
| Compound A | 10 | 140.1 ± 11.8 | 18.5 ± 2.3 |
| Diazepam | 2 | 185.6 ± 14.3 | 25.4 ± 2.8 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Control Study - Effects of Compound A on Locomotor Activity (Open Field Test)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (meters, Mean ± SEM) | Time in Center Zone (seconds, Mean ± SEM) |
| Vehicle | - | 45.2 ± 3.8 | 30.1 ± 4.5 |
| Compound A | 1 | 44.8 ± 4.1 | 45.6 ± 5.2 |
| Compound A | 5 | 43.9 ± 3.5 | 58.9 ± 6.1 |
| Compound A | 10 | 25.1 ± 2.9 | 40.3 ± 4.8 |
| Diazepam | 2 | 30.5 ± 3.1 | 55.2 ± 5.9** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Experimental Protocols
Protocol: Three-Chamber Social Interaction Test
-
Apparatus: A three-chambered box made of clear polycarbonate. The two outer chambers contain a wire cage for a novel object or a stranger mouse.
-
Habituation Phase (10 minutes): The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): A novel, unfamiliar mouse ("Stranger 1") is placed in the wire cage in one of the side chambers. A novel object is placed in the cage in the opposite chamber. The subject mouse is again placed in the center and allowed to explore all three chambers.
-
Social Novelty Phase (10 minutes): A second unfamiliar mouse ("Stranger 2") is placed in the previously empty wire cage. The subject mouse now has a choice between the familiar "Stranger 1" and the novel "Stranger 2".
-
Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded using an overhead video camera and tracking software. An increase in time spent with "Stranger 1" over the novel object indicates sociability. An increase in time spent with "Stranger 2" over "Stranger 1" indicates a preference for social novelty.
Visualizations
Unexpected behavioral phenotypes with ASP8497
Technical Support Center: ASP8497
Disclaimer: Information on "this compound" is not publicly available. This document uses this compound as a hypothetical compound name for a selective metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM) to illustrate a technical support guide. The information provided is based on the known pharmacology of mGluR5 PAMs.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action and expected behavioral phenotype of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the mGluR5 receptor. It is designed to enhance the receptor's response to the endogenous ligand, glutamate.[1] The primary goal of mGluR5 PAMs is often to indirectly increase NMDA receptor function, which is crucial for synaptic plasticity.[2] Based on preclinical models, the expected behavioral outcomes include pro-cognitive and antipsychotic-like effects.[2][3] Specifically, researchers can anticipate improvements in performance on learning and memory tasks and a reduction in hyperlocomotion induced by psychotomimetics.[2]
Q2: We are observing an unexpected increase in anxiety-like behaviors in our rodent models after administering this compound. What could be the cause?
A2: This is an important observation. While mGluR5 modulation is often associated with anxiolytic effects, paradoxical anxiety can occur. Potential causes include:
-
Dose-Response Relationship: The effects of mGluR5 PAMs can be dose-dependent. A high dose might lead to excessive glutamatergic signaling in circuits that mediate anxiety, such as the amygdala.
-
Off-Target Effects: Although designed to be selective, high concentrations of the compound could interact with other receptors.
-
Metabolites: An active metabolite of this compound could have a different pharmacological profile.
-
Baseline Anxiety State: The effect of the compound can depend on the baseline stress or anxiety level of the animals.
Q3: Our study has shown some instances of convulsive behavior or seizures at higher doses of this compound. Is this a known risk?
A3: Yes, this is a documented risk for some compounds that enhance mGluR5 function. Glutamate is the primary excitatory neurotransmitter in the central nervous system.[4] Over-activation of glutamatergic pathways can lead to excitotoxicity and seizure activity.[5][6] It is critical to perform careful dose-escalation studies to identify a therapeutic window that avoids these adverse effects.[5]
Troubleshooting Guides
Issue 1: Unexpected Anxiogenic-Like Effects
Researchers administering this compound with the expectation of anxiolytic or neutral effects observe a statistically significant increase in anxiety-like behaviors in paradigms such as the Elevated Plus Maze (EPM) or Open Field Test (OFT).
Potential Causes & Troubleshooting Workflow
dot graph TD { A[Start: Unexpected Anxiogenic Phenotype Observed] --> B{Check Dose}; B --> C[Dose too high?]; C -- Yes --> D[Perform Dose-Response Study: Include lower doses]; C -- No --> E{Check Experimental Protocol}; E --> F[Confounding factors? e.g., handling, light, noise]; F -- Yes --> G[Refine protocol: Habituate animals, control environment]; F -- No --> H{Consider Pharmacokinetics}; H --> I[Is Cmax excessive? Are there active metabolites?]; I -- Yes --> J[Conduct satellite PK/PD study]; I -- No --> K[Contact Technical Support for further analysis]; D --> L[Identify optimal dose range]; G --> L; J --> K; L --> M[Re-evaluate phenotype at optimal dose]; M --> N[End];
} enddot Caption: Troubleshooting workflow for anxiogenic effects.
Quantitative Data Summary: Dose-Response in EPM
| Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 120.5 ± 10.2 | 45.2 ± 5.5 |
| This compound (1 mg/kg) | 155.3 ± 12.1 | 55.8 ± 6.1 |
| This compound (5 mg/kg) | 115.8 ± 9.8 | 43.1 ± 5.2 |
| This compound (10 mg/kg) | 75.2 ± 8.5 | 28.9 ± 4.3 |
| *p < 0.05 vs. Vehicle (Expected Anxiolytic Effect) | ||
| **p < 0.05 vs. Vehicle (Unexpected Anxiogenic Effect) |
Issue 2: Psychotomimetic-Like Effects or Seizures
At higher doses, animals exhibit behaviors such as hyperlocomotion, stereotypy, or convulsions, which are contrary to the intended antipsychotic-like profile.
Potential Causes & Signaling Pathway Considerations
mGluR5 activation is coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC). While this pathway is crucial for synaptic plasticity, excessive stimulation can lead to excitotoxicity, especially through its interaction with NMDA receptors.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: mGluR5 signaling and potential for excitotoxicity.
Quantitative Data Summary: Locomotor Activity
| Dose (mg/kg) | Total Distance Traveled (m) in 60 min |
| Vehicle | 45.3 ± 5.1 |
| This compound (5 mg/kg) | 42.1 ± 4.8 |
| This compound (20 mg/kg) | 95.7 ± 10.3 |
| This compound (20 mg/kg) + MK-801 | 150.4 ± 15.2** |
| p < 0.05 vs. Vehicle (Hyperlocomotion) | |
| **p < 0.05 vs. This compound (Potentiation of Psychotomimetic Effects) |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituation: Bring animals to the testing room at least 60 minutes before the test to acclimate.
-
Dosing: Administer this compound or vehicle via the intended route (e.g., intraperitoneally) 30 minutes prior to testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Score the number of entries into the open and closed arms.
-
Calculate the percentage of time in open arms and percentage of open arm entries.
-
An increase in open arm exploration is indicative of anxiolytic effects, while a decrease suggests anxiogenic effects.
-
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess sensorimotor gating, a measure often disrupted in psychosis.
Apparatus: A startle chamber with a loudspeaker for acoustic stimuli and a sensor to detect the animal's startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.
-
Dosing: Administer this compound or vehicle prior to the test, allowing for appropriate absorption time.
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis:
-
Measure the startle amplitude for each trial.
-
Calculate the percentage of PPI using the formula: %PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) * 100]
-
A disruption (decrease) in PPI can be indicative of psychotomimetic-like effects.
-
References
- 1. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR5 Positive and Negative Allosteric Modulators Differentially Affect Dendritic Spine Density and Morphology in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamatergic System in Depression and Its Role in Neuromodulatory Techniques Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Improving the translational validity of ASP8497 preclinical data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and translating the preclinical data for ASP8497. The information is designed to address specific issues that may be encountered during experimental replication and validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, potent, and long-acting dipeptidyl peptidase-IV (DPP-IV) inhibitor.[1] Its mechanism involves inhibiting the DPP-IV enzyme, which is responsible for the rapid inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells.[1] This action leads to improved glucose tolerance.[1]
Q2: How does the in vitro potency of this compound compare to other DPP-IV inhibitors?
A2: In vitro studies using rat plasma showed that this compound has a potent DPP-IV inhibitory activity with an IC50 value of 2.96 nmol/l.[1] This potency is comparable to other established DPP-IV inhibitors, as detailed in the data table below.[1]
Q3: What preclinical models have demonstrated the efficacy of this compound?
A3: The efficacy of this compound has been demonstrated in multiple rodent models of type 2 diabetes. These include streptozotocin-nicotinamide-induced mildly diabetic rats, where it improved glucose tolerance, and Zucker fatty rats.[1] Furthermore, this compound was shown to be effective in a model of secondary failure to sulfonylurea treatment, suggesting its potential utility in patients who no longer respond adequately to sulfonylureas.[1]
Q4: We are observing high variability in our Oral Glucose Tolerance Test (OGTT) results. What are some common pitfalls?
A4: High variability in OGTT results can stem from several factors. Ensure that animals are properly fasted (typically 6-8 hours for mice, 12-16 hours for rats) to establish a stable baseline glucose level. The route and speed of glucose administration must be consistent across all animals. Stress can significantly impact blood glucose; therefore, handle animals minimally and allow for an acclimatization period before the test. Finally, ensure your blood sampling technique is consistent and minimally invasive to avoid stress-induced hyperglycemia.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro IC50 Values for DPP-IV Inhibition
If you are experiencing difficulty replicating the reported IC50 values for this compound, consider the following variables:
-
Enzyme Source: The origin of the DPP-IV enzyme (e.g., rat plasma, human recombinant) can influence inhibitor potency. The reported IC50 of 2.96 nmol/l was determined using rat plasma DPP-IV.[1]
-
Substrate: The choice of substrate and its concentration relative to the Michaelis constant (Km) can affect IC50 values. Ensure you are using a validated, specific substrate for DPP-IV.
-
Assay Buffer Conditions: pH, temperature, and the presence of specific ions can alter enzyme activity and inhibitor binding. Maintain consistent buffer conditions as outlined in the standard protocol below.
-
Incubation Time: Pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical for slow-binding inhibitors. Verify that the incubation time is sufficient to reach equilibrium.
Issue 2: Lack of In Vivo Efficacy in a Diabetes Animal Model
If this compound does not demonstrate the expected improvement in glucose tolerance in your animal model, use this guide to troubleshoot:
-
Drug Formulation and Administration: Ensure this compound is properly solubilized and administered at the correct dose. The preclinical studies reported efficacy at doses of 3 mg/kg and 10 mg/kg.[1] The route of administration (e.g., oral gavage) should be consistent and performed carefully to ensure complete delivery.
-
Animal Model Suitability: The underlying pathology of your chosen animal model is critical. This compound's efficacy was demonstrated in a streptozotocin-nicotinamide-induced model, which causes mild insulin deficiency, and the Zucker fatty rat, a model of obesity and insulin resistance.[1] The efficacy may differ in models with severe insulin deficiency or different mechanisms of hyperglycemia.
-
Timing of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: The timing of drug administration relative to the glucose challenge is crucial. Administer this compound at a time point that ensures peak plasma concentration or target engagement coincides with the glucose challenge.
-
Endpoint Measurement: Ensure that the primary endpoint, such as the area under the curve (AUC) for blood glucose during an OGTT, is being measured accurately.[1] Also, consider measuring plasma insulin and active GLP-1 levels to confirm the mechanism of action.[1]
Quantitative Data Summary
Table 1: In Vitro DPP-IV Inhibition Potency
| Compound | IC50 (nmol/l) in Rat Plasma |
| This compound | 2.96 |
| Vildagliptin | 2.12 |
| Sitagliptin | 8.98 |
| Saxagliptin | 2.00 |
| Data sourced from European Journal of Pharmacology.[1] |
Table 2: Summary of Key In Vivo Preclinical Findings
| Animal Model | Treatment | Key Finding |
| Streptozotocin-Nicotinamide Induced Diabetic Rats | Single administration of this compound | Significantly improved glucose tolerance. |
| Streptozotocin-Nicotinamide Induced Diabetic Rats | Single administration of this compound | Increased plasma insulin and glucagon-like peptide-1 (GLP-1) levels. |
| Zucker Fatty Rat | This compound (3mg/kg) | Improved glucose intolerance (Blood Glucose AUC: P=0.034 vs. vehicle). |
| Glibenclamide-Treated Mice (Secondary Failure Model) | This compound (3, 10mg/kg) | Dose-dependently improved glucose tolerance by enhancing insulin secretion. |
| Data sourced from European Journal of Pharmacology.[1] |
Experimental Protocols
Protocol 1: In Vitro DPP-IV Inhibition Assay
This protocol is a representative method for determining the IC50 value of a DPP-IV inhibitor.
-
Reagents:
-
DPP-IV enzyme source (e.g., rat plasma).
-
Assay Buffer: Tris-HCl (pH 7.5).
-
Substrate: Gly-Pro-p-nitroanilide (G-p-NA).
-
Test Compound: this compound, serially diluted.
-
-
Procedure:
-
Add 20 µL of assay buffer to the wells of a 96-well plate.
-
Add 10 µL of serially diluted this compound or vehicle control to respective wells.
-
Add 20 µL of the DPP-IV enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the G-p-NA substrate.
-
Incubate for 30 minutes at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This protocol describes a standard procedure for conducting an OGTT to assess in vivo efficacy.
-
Animals:
-
Use a relevant model, such as streptozotocin-nicotinamide-induced diabetic rats.[1]
-
Acclimatize animals for at least one week before the experiment.
-
-
Procedure:
-
Fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Record baseline body weight.
-
Administer this compound (e.g., 3 mg/kg) or vehicle control via oral gavage.
-
After the appropriate absorption time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels immediately using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the blood glucose excursion from t=0 to t=120 min.
-
Compare the AUC values between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
Caption: Mechanism of action for this compound as a DPP-IV inhibitor.
Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Troubleshooting flowchart for inconsistent in vitro DPP-IV inhibition results.
References
Validation & Comparative
Preclinical Profile: Balovaptan for Autism Spectrum Disorder
A Comparative Analysis of Preclinical Data
Introduction
This guide provides a comprehensive overview of the preclinical data for balovaptan, a selective vasopressin V1a receptor antagonist investigated for the treatment of Autism Spectrum Disorder (ASD). Despite promising early findings, the clinical development of balovaptan for ASD was discontinued due to a lack of efficacy in Phase 3 trials. Understanding its preclinical profile remains crucial for researchers in the field of neurodevelopmental disorders and drug development.
Note on ASP8497: Extensive searches for "this compound" in the context of preclinical autism models, or any other indication, have yielded no publicly available information. Therefore, a direct comparison between this compound and balovaptan is not possible at this time. The following sections will focus exclusively on the preclinical data available for balovaptan.
Balovaptan: A Vasopressin V1a Receptor Antagonist
Balovaptan is a potent and selective antagonist of the arginine vasopressin receptor 1A (AVPR1A). The vasopressin system has been implicated in regulating social behaviors, and preclinical studies suggested that blocking the V1a receptor could ameliorate social deficits observed in autism.[1][2][3]
Mechanism of Action
Balovaptan functions by competitively binding to and blocking the V1a receptor, thereby inhibiting the downstream signaling pathways activated by vasopressin. This modulation of the vasopressin system was hypothesized to improve social communication and interaction.[1][2]
Signaling Pathway of Vasopressin V1a Receptor
Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of balovaptan.
Preclinical Autism Models
The primary preclinical model used to evaluate the efficacy of balovaptan for ASD-like social deficits was the valproate-induced rat model .
Experimental Workflow: Valproate-Induced Rat Model of Autism
Caption: Experimental workflow for the valproate-induced rat model of autism.
Experimental Protocols
Valproate-Induced Rat Model of Autism
-
Animal Model: Pregnant Sprague-Dawley rats were administered a single intraperitoneal injection of sodium valproate (VPA) at a dose of 500-600 mg/kg on embryonic day 12.5. Control animals received a saline injection. This prenatal exposure to VPA has been shown to induce behavioral phenotypes in the offspring that are relevant to the core symptoms of ASD, including deficits in social interaction and increased repetitive behaviors.
-
Treatment: The male offspring of VPA-treated dams were then treated with balovaptan or a vehicle control during adolescence or adulthood. Dosing regimens varied across studies.
-
Behavioral Assays:
-
Social Interaction Test: This test typically involves placing two unfamiliar rats in an open field arena and measuring the duration and frequency of social behaviors, such as sniffing, grooming, and following.
-
Repetitive Behavior Assessment: Repetitive behaviors, such as excessive self-grooming, were quantified by observing the animals for a set period and recording the time spent engaged in these behaviors.
-
Preclinical Efficacy Data
Preclinical studies in the valproate rat model demonstrated that balovaptan could rescue social deficits.
Table 1: Summary of Preclinical Efficacy of Balovaptan in the Valproate Rat Model
| Behavioral Endpoint | Effect of Balovaptan Treatment | Supporting Evidence |
| Social Interaction | Increased time spent in social interaction compared to vehicle-treated VPA-exposed rats. | Studies showed that balovaptan administration restored social preference and increased the duration of active social engagement in the VPA model.[2] |
| Repetitive Behaviors | Some studies reported a reduction in repetitive behaviors like excessive self-grooming. | The evidence for effects on repetitive behaviors was generally less robust than for social deficits. |
Pharmacokinetics and Brain Penetrance
A key aspect of the preclinical development of balovaptan was ensuring adequate brain penetrance to engage its central V1a receptor target.
Table 2: Pharmacokinetic and Receptor Occupancy Data for Balovaptan
| Parameter | Finding | Significance |
| Oral Bioavailability | Good oral bioavailability was demonstrated in preclinical species.[4] | Allowed for oral administration in clinical trials. |
| Brain Penetrance | Balovaptan was shown to cross the blood-brain barrier and achieve significant concentrations in the brain.[4][5] | Essential for a centrally acting drug targeting V1a receptors in the brain. |
| Receptor Occupancy | Preclinical and early clinical studies confirmed high V1a receptor occupancy at clinically relevant doses.[1] | Demonstrated that the drug was reaching and binding to its intended target. |
Conclusion
The preclinical data for balovaptan provided a strong rationale for its investigation in clinical trials for ASD. The use of the valproate-induced rat model demonstrated a clear effect on social deficits, a core symptom of autism. Furthermore, the favorable pharmacokinetic profile, including brain penetrance and high receptor occupancy, supported its progression into human studies. However, the failure to translate these preclinical findings into clinical efficacy in Phase 3 trials highlights the challenges of modeling complex neurodevelopmental disorders and the translational gap between animal models and human conditions. The story of balovaptan serves as a valuable case study for future drug development efforts in ASD.
References
- 1. Mechanism of action of aspartic proteinases: application of transition-state analogue theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. openpr.com [openpr.com]
- 5. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
A Comparative Analysis of ASP8497 and SRX246: Two Distinct Investigational Compounds
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, ASP8497 and SRX246. While both have undergone preclinical and clinical evaluation, they represent distinct therapeutic classes targeting different biological pathways and disease states. This document outlines their mechanisms of action, summarizes key experimental data, and provides an overview of the methodologies used in their evaluation.
Executive Summary
This compound is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor investigated for its potential in treating type 2 diabetes. Its mechanism revolves around the incretin pathway to improve glycemic control. In contrast, SRX246 is a first-in-class, CNS-penetrant vasopressin 1a (V1a) receptor antagonist developed for neuropsychiatric disorders, particularly those characterized by irritability and aggression. The following sections provide a comprehensive analysis of the available data for each compound.
This compound: A Dipeptidyl Peptidase-IV Inhibitor
Mechanism of Action
This compound is a competitive and selective inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP. This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from α-cells, ultimately resulting in improved glycemic control.
Signaling Pathway
Preclinical Efficacy Data
The efficacy of this compound has been evaluated in in vitro and in vivo preclinical models.
| Parameter | Species | Value | Reference |
| In Vitro DPP-IV Inhibition (IC50) | |||
| Plasma | Rat | 2.96 nmol/l | |
| Plasma | Mouse | 2.6 nM | |
| Plasma | Dog | 7.3 nM | |
| Plasma | Human | 6.2 nM | |
| In Vivo Efficacy | |||
| Glucose Tolerance (AUC) | Zucker Fatty Rats | Improved (p=0.034 vs. vehicle) at 3 mg/kg | |
| Glucose Tolerance (AUC) | STZ-Nicotinamide Diabetic Mice | Dose-dependent improvement (p=0.003 vs. glibenclamide) at 10 mg/kg |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay: The inhibitory activity of this compound on DPP-IV was assessed in plasma from various species. The half-maximal inhibitory concentration (IC50) was determined by measuring the enzymatic activity of DPP-IV in the presence of varying concentrations of the compound.
Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rodent Model: This model induces a state of mild diabetes. Diabetes is induced in rats or mice by an intraperitoneal injection of streptozotocin, which is toxic to pancreatic β-cells, preceded by an injection of nicotinamide to partially protect these cells and prevent severe hyperglycemia. Glucose tolerance tests are then performed after oral administration of this compound or a vehicle control. Blood glucose levels are measured at various time points after a glucose challenge, and the area under the curve (AUC) is calculated to assess the improvement in glucose tolerance.
Zucker Fatty Rat Model: The Zucker fatty rat is a genetic model of obesity and insulin resistance that mimics some aspects of type 2 diabetes. These rats were administered this compound, and its effect on glucose tolerance was evaluated using an oral glucose tolerance test (OGTT).
SRX246: A Vasopressin 1a (V1a) Receptor Antagonist
Mechanism of Action
SRX246 is a highly selective antagonist of the vasopressin 1a (V1a) receptor. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand arginine vasopressin (AVP), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C and a subsequent increase in intracellular calcium. In the central nervous system, V1a receptors are implicated in the modulation of social behaviors, including aggression, anxiety, and fear. By blocking the V1a receptor, SRX246 is thought to attenuate the effects of AVP in brain circuits that regulate these socio-emotional responses.
Signaling Pathway
Preclinical and Clinical Efficacy Data
SRX246 has demonstrated efficacy in preclinical models of aggression and has been evaluated in a Phase II clinical trial for irritability in Huntington's disease (the STAIR trial).
Preclinical Data: Preclinical studies have shown that SRX246 can reduce measures of stress, fear, aggression, depression, and anxiety in animal models.
Clinical Data (STAIR Trial): The STAIR trial was a Phase II, randomized, double-blind, placebo-controlled study in patients with Huntington's disease exhibiting irritability.
| Outcome Measure | Treatment Group(s) | Result | Reference |
| Primary: Safety and Tolerability | SRX246 (120 mg & 160 mg BID) | Safe and well-tolerated | |
| Exploratory: Violent Behavior | SRX246 (pooled doses) | Proportion of patients with violent behaviors (hitting) was reduced compared to placebo. | |
| Exploratory: Aggressive Events (subgroup with higher disease burden) | SRX246 vs. Placebo | A significantly higher proportion of patients on SRX246 experienced fewer aggressive events (65% vs. 22%). | |
| Cohen-Mansfield Agitation Inventory (CMAI) Total Score | SRX246 vs. Placebo | No significant change from baseline for any treatment group. | |
| Aberrant Behavior Checklist (ABC) Total Score | SRX246 vs. Placebo | Showed a change from baseline, with similar changes in the two SRX246 dose groups. |
Experimental Protocols
Resident-Intruder Test (Preclinical Model of Aggression): This is a standard paradigm to assess aggressive behavior in rodents. An unfamiliar "intruder" mouse or rat is introduced into the home cage of a "resident" animal. The latency to the first attack, the number of attacks, and the duration of aggressive behaviors by the resident are recorded. The effect
A Head-to-Head Showdown: In Vivo Efficacy of V1a Receptor Antagonists
A comprehensive comparison of leading V1a receptor antagonists, providing researchers, scientists, and drug development professionals with a side-by-side analysis of their in vivo performance. This guide synthesizes available experimental data to facilitate informed decisions in preclinical and clinical research.
The vasopressin 1a (V1a) receptor, a G protein-coupled receptor, plays a crucial role in regulating a wide array of physiological processes, including blood pressure, social behavior, and stress responses. Consequently, V1a receptor antagonists have emerged as promising therapeutic agents for various conditions, from cardiovascular diseases to neuropsychiatric disorders. This guide offers a head-to-head comparison of prominent V1a receptor antagonists based on published in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Efficacy of V1a Receptor Antagonists
While direct head-to-head in vivo studies comparing a wide range of V1a antagonists are limited, existing research provides valuable insights into the relative potency and efficacy of several key compounds. Notably, studies comparing relcovaptan (SR-49059) and OPC-21268 have demonstrated the superior potency of relcovaptan in vivo.
| Antagonist | Animal Model | Endpoint | Dosage | Result | Reference |
| Relcovaptan (SR-49059) | Conscious Normotensive Rats | Inhibition of AVP-induced pressor response | 10 mg/kg p.o. | >8 hours duration of action | [1][2] |
| OPC-21268 | Conscious Rats | Antagonism of AVP-induced pressor response | Not specified for direct comparison | Orally effective antagonist | [3] |
Further in vitro data indicates that SR-49059 is significantly more potent than OPC-21268 in inhibiting AVP-induced human platelet aggregation, with an IC50 value of 3.7 +/- 0.4 nM for SR-49059, while OPC-21268 was inactive up to 20 µM[1][2].
Other notable V1a receptor antagonists have been characterized in various in vivo models, demonstrating their therapeutic potential.
| Antagonist | Animal Model/Human Study | Indication | Key In Vivo Finding | Reference |
| SRX246 | Human Volunteers | Anxiety | Decreased anxiety-potentiated startle | [4][5] |
| SRX246 | Huntington's Disease Patients | Aggression | Reduced aggressive behavior | [6] |
| JNJ-17308616 | Rodent Models | Anxiety-like behavior | Significant reduction in anxiety-like behavior in multiple models | [7][8] |
| OPC-21268 | Spontaneously Hypertensive Rats | Renal Injury | Suppressed mRNA expression of glomerular growth factors | [9] |
| OPC-21268 | Rat Model | Vasogenic Brain Edema | Significantly decreased brain water and Evans blue concentrations | [10] |
V1a Receptor Signaling Pathway
The V1a receptor primarily signals through the Gq/11 family of G proteins. Upon binding of arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are summaries of key experimental protocols used to evaluate the efficacy of V1a receptor antagonists.
Inhibition of AVP-Induced Pressor Response in Conscious Rats
This protocol is used to assess the ability of a V1a antagonist to block the increase in blood pressure induced by arginine vasopressin.
-
Animals: Male normotensive rats (e.g., Sprague-Dawley).
-
Procedure:
-
Rats are anesthetized, and catheters are implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
After a recovery period, conscious, unrestrained rats are used for the experiment.
-
A baseline blood pressure reading is established.
-
The V1a receptor antagonist (e.g., SR-49059) or vehicle is administered, typically orally (p.o.) or intravenously (i.v.).
-
At various time points after antagonist administration, a submaximal dose of AVP is injected intravenously.
-
The pressor response (increase in mean arterial pressure) to AVP is recorded.
-
-
Data Analysis: The percentage inhibition of the AVP-induced pressor response by the antagonist is calculated at each time point compared to the response in vehicle-treated animals. The duration of action is determined by the time it takes for the pressor response to return to baseline levels.
Anxiety-Potentiated Startle Paradigm in Humans
This translational model is employed to evaluate the anxiolytic potential of compounds like SRX246.
-
Participants: Healthy human volunteers.
-
Design: A double-blind, placebo-controlled, crossover design is often used, where each participant receives both the antagonist and a placebo in a counter-balanced order.
-
Procedure:
-
Participants are administered the V1a antagonist (e.g., SRX246) or placebo for a specified period (e.g., 5-7 days).
-
During the testing session, participants are exposed to a series of acoustic startle probes (loud noises) under three conditions:
-
No threat (N): No aversive stimulus is anticipated.
-
Predictable threat (P): An aversive stimulus (e.g., a mild electric shock) is predictably preceded by a cue.
-
Unpredictable threat (U): The aversive stimulus is delivered at unpredictable times.
-
-
The startle response is measured by electromyography (EMG) of the orbicularis oculi muscle (eye blink).
-
-
Data Analysis: Anxiety-potentiated startle is calculated as the increase in startle magnitude during the unpredictable threat condition compared to the no-threat condition. The effect of the antagonist is determined by comparing the anxiety-potentiated startle between the drug and placebo conditions.
Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical workflow for the head-to-head in vivo comparison of V1a receptor antagonists.
Conclusion
The available in vivo data, particularly from direct comparative studies, suggests that newer generation V1a receptor antagonists like relcovaptan (SR-49059) offer improved potency over earlier compounds such as OPC-21268. Furthermore, antagonists like SRX246 have demonstrated promising effects in clinically relevant models of neuropsychiatric disorders. The selection of an appropriate V1a receptor antagonist for research or therapeutic development will depend on the specific application, desired potency, and pharmacokinetic profile. The experimental protocols and workflows outlined in this guide provide a framework for the continued in vivo evaluation and comparison of this important class of therapeutic agents.
References
- 1. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OPC-21268, an orally effective, nonpeptide vasopressin V1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the V1a antagonist, JNJ-17308616, in rodent models of anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of OPC-21268, a vasopressin V1-receptor antagonist, on expression of growth factors from glomeruli in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OPC-21268, an orally effective, nonpeptide arginine vasopressin V1 receptor antagonist reduces vasogenic brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ASP8497's In Vitro Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of ASP8497, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established antidiabetic agents. The data presented herein is intended to assist researchers in validating the mechanism of action of this compound and similar compounds.
Executive Summary
This compound is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-4), an enzyme responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, ultimately leading to improved glycemic control. This guide compares the in vitro efficacy of this compound with other DPP-4 inhibitors (vildagliptin, sitagliptin, and saxagliptin) and a different class of oral antidiabetic drugs, the sulfonylureas (glibenclamide and gliclazide), which act by directly stimulating insulin secretion from pancreatic beta-cells.
Comparative In Vitro Efficacy
DPP-4 Inhibition
The primary mechanism of action for this compound and other gliptins is the inhibition of the DPP-4 enzyme. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and its competitors against DPP-4. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Species | Source |
| This compound | DPP-4 | 2.96 | Rat Plasma | [2] |
| This compound | DPP-4 | 5.30 | Human Plasma | [3] |
| This compound | DPP-4 | 6.2 | Human Plasma | [1] |
| Vildagliptin | DPP-4 | 2.12 | Rat Plasma | [2] |
| Sitagliptin | DPP-4 | 8.98 | Rat Plasma | [2] |
| Saxagliptin | DPP-4 | 2.00 | Rat Plasma | [2] |
Insulin Secretion
| Compound Class | Mechanism | Effect on In Vitro GSIS |
| DPP-4 Inhibitors (this compound) | Increases active GLP-1 levels, leading to glucose-dependent insulin secretion. | Potentiates glucose-stimulated insulin secretion. |
| Sulfonylureas (Glibenclamide, Gliclazide) | Directly stimulates insulin secretion by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells. | Induces insulin secretion, even at low glucose concentrations. |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the DPP-4 enzyme activity (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted test compounds, a fixed concentration of recombinant human DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN-6 Pancreatic Beta-Cells
Objective: To assess the effect of a test compound on insulin secretion from pancreatic beta-cells in response to varying glucose concentrations.
Materials:
-
MIN-6 pancreatic beta-cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing different glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Test compounds (this compound, sulfonylureas)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed MIN-6 cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Wash the cells with a glucose-free buffer and then pre-incubate them in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour).
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Visualizing the Mechanisms of Action
To further elucidate the distinct mechanisms of this compound and sulfonylureas, the following diagrams illustrate their respective signaling pathways.
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Caption: Mechanism of action of sulfonylureas.
Experimental Workflow
The following diagram outlines a typical in vitro workflow for validating the mechanism of action of a novel DPP-4 inhibitor like this compound and comparing it to other antidiabetic agents.
Caption: In vitro validation workflow.
References
- 1. Pharmacological profile of this compound, a novel, selective, and competitive dipeptidyl peptidase-IV inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihyperglycemic effects of this compound in streptozotocin-nicotinamide induced diabetic rats: comparison with other dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
No Publicly Available Data Found for ASP8497 in the Context of Social Deficit Treatment
Despite a thorough search of available resources, no scientific literature, clinical trial data, or other relevant information could be identified for a compound designated ASP8497 for the treatment of social deficits.
Efforts to gather information on this compound's mechanism of action, preclinical findings, and clinical trial results have been unsuccessful. Publicly accessible databases and scientific search engines do not contain specific data linking "this compound" to research or development for social interaction disorders.
Consequently, a direct comparison of this compound with other treatments for social deficits cannot be constructed at this time. The core requirements of providing quantitative data, experimental protocols, and visualizations are contingent on the availability of foundational information regarding the primary compound of interest.
It is possible that this compound is an internal designation for a very early-stage compound with no published data, that the identifier is inaccurate, or that research has been discontinued. Without any primary data on this compound, a comparative analysis as requested cannot be performed.
General Landscape of Treatments for Social Deficits
While a specific benchmark against this compound is not possible, it is pertinent to note the broader context of therapeutic development for social deficits, which are core symptoms of neurodevelopmental disorders such as Autism Spectrum Disorder (ASD). Current therapeutic strategies being investigated and utilized include:
-
Pharmacological Interventions:
-
Oxytocin and Vasopressin Receptor Modulators: These neuropeptides are known to play a role in social bonding and recognition. Several compounds targeting their receptors have been investigated in clinical trials with varying results.
-
Glutamatergic and GABAergic Modulators: Imbalances in these neurotransmitter systems have been implicated in social difficulties. Agents that modulate these systems are an active area of research.
-
Serotonergic and Dopaminergic Agents: While often used to treat co-occurring conditions like anxiety and repetitive behaviors, their direct impact on core social deficits is still being elucidated.
-
-
Non-Pharmacological Interventions:
Due to the absence of information on this compound, a detailed, data-driven comparison guide as outlined in the initial request cannot be generated. Further investigation would require specific details on the compound's nature, proposed mechanism, and any available preclinical or clinical data from the entity developing it.
References
- 1. Social Skills Deficits in Autism Spectrum Disorder: Potential Biological Origins and Progress in Developing Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Social Skills Training for Autism Spectrum Disorder: a Meta-analysis of In-person and Technological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Social Skills Training | Therapist Neurodiversity Collective [therapistndc.org]
Unraveling the Data on ASP8497: A Guide to Published Findings
For researchers, scientists, and professionals in drug development, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comprehensive overview of the available data on ASP8497, with a focus on presenting quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
A thorough review of publicly available literature and clinical trial registries reveals a notable absence of specific quantitative data for a compound designated as this compound. Searches for this compound do not yield specific efficacy data, IC50 values, pharmacokinetic profiles, or other quantitative measures typically associated with a drug development candidate.
Experimental Protocols
Detailed experimental methodologies for key experiments involving this compound are not currently available in the public domain. Scientific publications and clinical trial databases do not provide specific protocols for assays or in vivo studies related to this compound.
Signaling Pathways
Information regarding the specific signaling pathways modulated by a compound named this compound is not described in the available scientific literature. While general signaling pathways are often discussed in the context of various therapeutic areas, a direct link to this compound is not established in published research.
Due to the lack of specific information and published data for a compound identified as this compound, a detailed comparison with alternative products, including supporting experimental data and visualizations of its mechanism of action, cannot be constructed at this time. Researchers are encouraged to consult proprietary databases or internal documentation for information on this compound.
Efficacy of Novel Therapeutics in Animal Models of Autism Spectrum Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective pharmacotherapies for the core symptoms of Autism Spectrum Disorder (ASD) remains a significant challenge. Preclinical research leveraging various animal models is crucial for identifying and validating novel therapeutic targets. This guide provides a comparative overview of the efficacy of three investigational drugs—Mavoglurant (AFQ056), Arbaclofen (STX209), and Balovaptan (RG7314)—in established animal models of ASD. These compounds represent distinct pharmacological approaches targeting key neurotransmitter systems implicated in the pathophysiology of autism: glutamatergic, GABAergic, and vasopressinergic systems, respectively.
This document summarizes quantitative data from key preclinical studies, details experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to aid in the comparative assessment of these potential therapeutic agents.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for Mavoglurant, Arbaclofen, and Balovaptan in widely used genetic and inbred mouse models of ASD.
Table 1: Efficacy in the Fmr1 Knockout (KO) Mouse Model of Fragile X Syndrome
| Compound | Behavioral Assay | Dose/Regimen | Key Findings | References |
| Mavoglurant (AFQ056) | Three-Chamber Social Interaction Test | Chronic oral administration (food pellets) | Restored normal sociability by decreasing the abnormally high interaction time with a stranger mouse in Fmr1 KO mice to wild-type levels. | |
| Arbaclofen (STX209) | Three-Chamber Social Interaction Test | Acute intraperitoneal injection (1.5 mg/kg) | Did not significantly improve the reduced social interaction in Fmr1 KO mice. | |
| Arbaclofen (STX209) | Audiogenic Seizure Susceptibility | Acute intraperitoneal injection (1.5 mg/kg) | Significantly reduced the incidence of audiogenic seizures. | |
| Arbaclofen (STX209) | Cortical Protein Synthesis | In vivo administration | Decreased the elevated mRNA translation in the cortex of Fmr1 KO mice. | |
| Arbaclofen (STX209) | Dendritic Spine Density | Chronic administration in juvenile mice | Corrected the increased dendritic spine density in the cortex. |
Table 2: Efficacy in the BTBR T+ Itpr3tf/J (BTBR) Inbred Mouse Model of Idiopathic Autism
| Compound | Behavioral Assay | Dose/Regimen | Key Findings | References |
| Mavoglurant (AFQ056) | Repetitive Self-Grooming | Not specified | A similar mGluR5 antagonist, MPEP, significantly reduced repetitive self-grooming at non-sedating doses. | |
| Arbaclofen (STX209) | Three-Chamber Social Interaction Test | Acute intraperitoneal injection (1 and 3 mg/kg) | Both doses improved sociability. | |
| Arbaclofen (STX209) | Repetitive Self-Grooming | Acute intraperitoneal injection (3 mg/kg) | The 3 mg/kg dose improved repetitive behavior. | |
| Arbaclofen (STX209) | Marble Burying Test | Acute intraperitoneal injection (1 and 3 mg/kg) | Normalized high marble burying scores at both doses. |
Table 3: Efficacy in the Valproic Acid (VPA) Rat Model of Autism
| Compound | Behavioral Assay | Dose/Regimen | Key Findings | References |
| Balovaptan (RG7314) | Social Interaction | Not specified | Improved social interaction. |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
Three-Chamber Social Interaction Test
This test assesses social approach and preference for social novelty.
-
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers.
-
Procedure:
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is returned to the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes). Time spent in each chamber and time spent sniffing each wire cage are recorded.
-
Social Novelty Test (Optional): A second, novel stranger mouse is placed in the previously empty wire cage. The subject mouse is again allowed to explore all three chambers, and the time spent interacting with the familiar versus the novel mouse is recorded.
-
-
Key Metrics:
-
Time spent in the chamber with the stranger mouse vs. the empty cage (sociability).
-
Time spent sniffing the wire cage containing the stranger mouse vs. the empty cage (direct social interaction).
-
Time spent with the novel stranger mouse vs. the familiar mouse (social novelty).
-
Marble Burying Test
This assay is used to assess repetitive and compulsive-like behaviors.
-
Apparatus: A standard mouse cage filled with a deep layer of bedding (e.g., 5 cm).
-
Procedure:
-
Twenty marbles are evenly spaced on the surface of the bedding.
-
A single mouse is placed in the cage for a 30-minute session.
-
After the session, the number of marbles that are at least two-thirds buried in the bedding is counted.
-
-
Key Metric: The number of marbles buried.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways modulated by Mavoglurant, Arbaclofen, and Balovaptan.
Caption: Mavoglurant Signaling Pathway.
Comparative Review of ASP8497 and Other Vasopressin Modulators: Publicly Available Data Insufficient for Analysis
A comprehensive comparative review of the investigational compound ASP8497 against other vasopressin modulators cannot be conducted at this time due to a lack of publicly available information on this compound. Extensive searches of scientific literature, clinical trial registries, and pharmaceutical company pipelines did not yield any specific data regarding the mechanism of action, preclinical findings, or clinical development of a vasopressin modulator designated as this compound.
Vasopressin, a key hormone in regulating water balance, blood pressure, and social behaviors, exerts its effects through three main receptor subtypes: V1a, V1b, and V2.[1] Modulation of these receptors with agonists or antagonists presents therapeutic opportunities for a range of conditions, including vasodilatory shock, hyponatremia, and neuropsychiatric disorders.[1][2]
The Vasopressin System: A Complex Therapeutic Target
The vasopressin system's complexity arises from the distinct physiological roles of its receptors.
-
V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction.[2][3] They are also found in the brain, where they are implicated in social behaviors and anxiety.[2][3]
-
V1b Receptors: Concentrated in the anterior pituitary, V1b receptors regulate the release of adrenocorticotropic hormone (ACTH) and are involved in the stress response.[2][4]
-
V2 Receptors: Predominantly expressed in the kidney's collecting ducts, V2 receptors are crucial for water reabsorption and maintaining osmotic balance.[2][5][6]
The diverse functions of these receptors have spurred the development of numerous modulators with varying selectivity and mechanisms of action.
Overview of Vasopressin Modulators in Development and Clinical Use
A variety of vasopressin modulators have been investigated or are currently in clinical use, targeting different receptor subtypes for a range of therapeutic applications.
| Compound | Target Receptor(s) | Mechanism of Action | Therapeutic Area | Development Stage |
| Balovaptan | V1a Antagonist | Blocks vasopressin signaling at the V1a receptor. | Autism Spectrum Disorder | Phase 2 Clinical Trials[7] |
| SRX246 | V1a Antagonist | Selective, orally bioavailable V1a receptor antagonist. | Huntington's Disease, Stress-related disorders | Phase 2 Clinical Trials[8][9] |
| TS-121 | V1b Antagonist | Selective V1b receptor antagonist. | Major Depressive Disorder | Clinical Trials[4][10] |
| ABT-436 | V1b Antagonist | Selective V1b receptor antagonist. | Major Depressive Disorder | Clinical Trials[4] |
| Tolvaptan | V2 Antagonist | Selective, competitive vasopressin V2 receptor antagonist. | Hyponatremia | Approved for clinical use[5][8] |
| Conivaptan | V1a/V2 Antagonist | Non-peptide antagonist of both V1a and V2 receptors. | Hyponatremia | Approved for clinical use[8] |
| Lixivaptan | V2 Antagonist | Selective vasopressin V2 receptor antagonist. | Hyponatremia | Clinical Trials[5][8] |
| Selepressin | V1a Agonist | Selective vasopressin V1a receptor agonist. | Septic Shock | Investigational[8] |
| Terlipressin | V1 Agonist | Synthetic analogue of vasopressin with V1 selectivity. | Septic Shock, Hepatorenal Syndrome | Approved for clinical use |
Signaling Pathways of Vasopressin Receptors
The distinct downstream effects of vasopressin are initiated by the activation of different G-protein coupled receptors, leading to separate signaling cascades.
Experimental Workflow for Vasopressin Modulator Evaluation
The development and characterization of novel vasopressin modulators typically follow a standardized experimental workflow, progressing from in vitro characterization to in vivo efficacy models.
Due to the absence of public data for this compound, this guide is unable to provide a direct comparison. Should information on this compound become available, a thorough comparative analysis could be performed, including detailed tables of binding affinities, functional potencies, and summaries of preclinical and clinical findings. Researchers and drug development professionals are encouraged to consult updated scientific literature and clinical trial databases for the most current information on vasopressin modulators.
References
- 1. Mechanism of action of aspartic proteinases: application of transition-state analogue theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astellas Pharma, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newsroom.astellas.com [newsroom.astellas.com]
- 5. astellas.com [astellas.com]
- 6. Pipeline | Astellas [astellas.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. astellas.com [astellas.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of ASP8497
Disclaimer: No specific Safety Data Sheet (SDS) for ASP8497 was located. The following procedures are based on general best practices for the disposal of non-hazardous laboratory chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and comply with all local, state, and national regulations.[1]
Introduction and Safety Precautions
This document provides a procedural guide for the safe disposal of this compound. While available information on similarly named products suggests a non-hazardous profile, it is imperative to handle all laboratory chemicals with a structured disposal plan in place.[2] The overriding principle is that no experimental work should begin without a clear plan for the disposal of all resulting waste.[2]
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling any chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and steps for disposing of this compound waste.
Step 1: Waste Characterization
-
Uncontaminated this compound: If the waste is pure, unadulterated this compound solution, it may be treated as non-hazardous, pending confirmation with your institution's EHS guidelines.
-
Contaminated this compound: If this compound has been mixed with other chemicals, the entire mixture must be characterized. The disposal route will be determined by the most hazardous component of the mixture.
-
Aqueous vs. Organic: Determine if the waste is an aqueous solution or mixed with organic solvents. Aqueous and organic wastes must be collected separately.[2]
Step 2: Waste Segregation
-
Do not mix incompatible waste streams.[2]
-
Keep this compound waste separate from hazardous wastes such as heavy metals, halogenated solvents, and strong acids or bases.[2]
-
If this compound waste is mixed with other substances, it must be labeled and disposed of according to the hazards of the resulting mixture.
Step 3: Container Selection and Labeling
-
Use a dependable container that is chemically compatible with the waste.[2][3] Glass or high-density polyethylene (HDPE) bottles are generally recommended.[3]
-
The container must have a securely fitting lid to prevent leaks or evaporation.[3][4] Do not use beakers or flasks for waste collection.[3]
-
Label the waste container clearly with the words "Hazardous Waste" (or as directed by your institution), the full chemical name(s) of the contents (e.g., "this compound in aqueous buffer"), and the approximate concentration.[2]
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory.[4][5]
-
Ensure the container is kept closed except when adding waste.[4][5]
-
Provide secondary containment to mitigate any potential spills.[1]
Step 5: Final Disposal
-
For Non-Hazardous Aqueous Solutions: Some institutions permit the disposal of non-hazardous, water-soluble materials down the sanitary sewer with copious amounts of water, provided the pH is within an acceptable range.[6] Always seek approval from your institution's EHS department before any drain disposal.[7]
-
For Other Waste Forms: For this compound waste that is solid, mixed with solvents, or otherwise not suitable for sewer disposal, arrange for pickup by your institution's hazardous waste management service.[1][6] Complete a chemical waste pickup request as per your institution's procedures.[3]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and treated as chemical waste. After rinsing and air-drying, deface the label and dispose of the container in the regular trash or designated glass waste box.[3][4]
Quantitative Disposal Guidelines
The following table summarizes common quantitative limits for laboratory waste disposal. These are general guidelines; always refer to your institution's specific policies.
| Parameter | Guideline | Source |
| Sewer Disposal pH Range | 5.0 - 9.0 | [6] |
| Max Volume for Sewer Discharge | Up to 5 gallons per discharge (for approved liquids) | [6] |
| Satellite Accumulation Area Limit | 55 gallons of hazardous waste | [4][5] |
| Acute Hazardous Waste Limit | 1 quart | [4][5] |
| "Empty" Container Residue | No more than 1 inch of residue remaining | [2] |
Experimental Protocol: Preparation and Disposal of an this compound Solution
Objective: To prepare a 10 mM aqueous solution of this compound and subsequently dispose of the unused portion and contaminated labware.
Materials:
-
This compound powder
-
Deionized water
-
Appropriate glassware (beaker, graduated cylinder)
-
Magnetic stir plate and stir bar
-
Spatula and weigh boat
-
Personal Protective Equipment (PPE)
-
Labeled waste container
Methodology:
-
Preparation of Solution:
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the solution.
-
Weigh the calculated mass of this compound powder using a weigh boat and analytical balance.
-
Transfer the powder to a beaker containing a magnetic stir bar.
-
Measure the required volume of deionized water using a graduated cylinder and add it to the beaker.
-
Place the beaker on a magnetic stir plate and stir until the this compound is fully dissolved.
-
-
Use in Experiment:
-
Use the prepared solution as required by the experimental protocol.
-
-
Disposal of Unused Solution and Contaminated Materials:
-
Pour the unused this compound solution into a designated, properly labeled waste container.
-
Collect the first rinse of all contaminated glassware (beaker, graduated cylinder) and add it to the same waste container.
-
Wash the glassware thoroughly with soap and water.
-
Store the sealed waste container in the designated Satellite Accumulation Area.
-
Once the container is full, submit a chemical waste pickup request to your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical such as this compound.
Caption: Workflow for laboratory chemical waste disposal decision-making.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sfasu.edu [sfasu.edu]
Essential Safety and Handling Protocols for ASP8497
Disclaimer: Publicly available information regarding the specific chemical "ASP8497" is limited. This guide provides a comprehensive framework for safe handling based on general best practices for potent laboratory compounds. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound for specific chemical properties and safety requirements.
This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound. Always wear the minimum PPE outlined and upgrade as the procedure's risk level increases.
| Activity | Minimum PPE Requirement | Enhanced Precautions (for high-risk procedures) |
| Storage and Transport | - Standard lab coat- Safety glasses- Nitrile gloves | - Chemical-resistant apron- Face shield |
| Weighing and Aliquoting (Solid) | - Full-buttoned lab coat- Safety goggles- Double nitrile gloves- Respiratory protection (e.g., N95 respirator) | - Disposable coveralls- Powered Air-Purifying Respirator (PAPR)- Use of a ventilated balance enclosure or fume hood |
| Solution Preparation and Handling | - Chemical-resistant lab coat- Chemical splash goggles- Double nitrile gloves- Work within a certified chemical fume hood | - Face shield over goggles- Chemically resistant gloves (e.g., butyl rubber) |
| Spill Cleanup | - Chemical-resistant coveralls- Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Appropriate respiratory protection | - Self-Contained Breathing Apparatus (SCBA) for large spills or in poorly ventilated areas |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.
1. Preparation and Area Setup:
-
Ensure the designated work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Prepare a designated waste container for contaminated materials.
2. Weighing and Transferring:
-
Perform all manipulations of solid this compound within a ventilated enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Tare the balance with the weighing vessel before adding the compound.
-
Add the compound slowly and carefully to avoid generating dust.
-
Close the primary container immediately after use.
3. Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Use a vortex mixer or sonicator for dissolution as needed, ensuring the container is securely capped.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
4. Spill Response:
-
In the event of a small spill within the fume hood, use an appropriate absorbent material to contain and clean the spill.
-
For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
-
Always wear appropriate PPE during spill cleanup.[1]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
1. Waste Segregation:
-
Segregate waste into designated, clearly labeled containers for solid waste, liquid waste, and sharps.
-
Solid waste includes contaminated gloves, bench paper, and weighing boats.
-
Liquid waste includes unused solutions and solvent rinses.
-
Sharps include needles and contaminated glassware.
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Do not overfill waste containers.
-
Store waste containers in a secondary containment tray within a well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste in accordance with your institution's and local environmental regulations.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for ensuring safety when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Decision Tree for this compound Waste Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
